Methyl N,N-diethyldithiocarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl N,N-diethylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS2/c1-4-7(5-2)6(8)9-3/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRXPFCUABYLPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30218696 | |
| Record name | Methyl diethyldithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30218696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
686-07-7 | |
| Record name | Methyl N,N-diethyldithiocarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=686-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl diethyldithiocarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000686077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl diethyldithiocarbamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133269 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl diethyldithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30218696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL DIETHYLDITHIOCARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HXX5LM4J4E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Diethyldithiocarbamate Methyl Ester: A Technical Safety Guide for Researchers
An In-depth Guide for Scientists and Drug Development Professionals
Introduction
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of a substance is fundamental to its safe handling and use in experimental settings.
| Property | Value | Source |
| CAS Number | 686-07-7 | [3] |
| Molecular Formula | C6H13NS2 | [3] |
| Molecular Weight | 163.3 g/mol | [3] |
| Appearance | Not specified, likely a liquid | - |
| Solubility | Insoluble in ether, benzene. Water solubility not specified. | [4] |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Vapor Density | Not available | - |
Known and Potential Hazards
While a specific Globally Harmonized System (GHS) classification for Diethyldithiocarbamate methyl ester is not available, the hazards of related dithiocarbamate compounds provide a basis for prudent handling. For instance, Sodium diethyldithiocarbamate is classified as harmful if swallowed and causes skin and serious eye damage.[5]
Toxicological Profile:
The primary toxicological concern with Diethyldithiocarbamate methyl ester is its potent and irreversible inhibition of aldehyde dehydrogenase (ALDH).[2] This can lead to an alcohol-sensitizing reaction, similar to the effects of disulfiram.[2] In animal studies, administration of Me-DDC followed by an ethanol challenge resulted in a significant decrease in mean arterial pressure and an increase in heart rate.[2]
The toxicological properties of dithiocarbamates as a class can be broad. Some dithiocarbamic compounds have been reported to have teratogenic and/or carcinogenic potential.[4]
Safe Handling and Storage
Given the lack of a specific SDS, a cautious approach to handling and storage is paramount. The following recommendations are based on best practices for handling research chemicals and information from the SDS of related dithiocarbamate compounds.
Engineering Controls:
-
Work with Diethyldithiocarbamate methyl ester should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[6]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn to protect against splashes.[6]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) should be worn. Gloves should be inspected before use and changed frequently.[7]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[4]
-
Respiratory Protection: If there is a risk of generating aerosols or if working outside of a fume hood, a NIOSH-approved respirator may be necessary.[4]
Hygiene Practices:
-
Wash hands thoroughly after handling the compound and before leaving the laboratory.[6]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]
-
Keep containers tightly closed when not in use.[6]
Emergency Procedures
Proactive planning for potential emergencies is a critical component of laboratory safety.
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]
Spill Response:
In the event of a spill, the following general procedure, adapted from guidelines for dithiocarbamate salts, should be followed.
Spill Response Workflow
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[6]
-
Specific Hazards: During a fire, irritating and toxic gases such as nitrogen oxides, sulfur oxides, and carbon monoxide may be generated.[6][7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]
Stability and Reactivity
Understanding the stability and reactivity of a chemical is crucial for preventing hazardous reactions.
-
Chemical Stability: Dithiocarbamates are generally stable under normal conditions.[4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[4]
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of nitrogen and sulfur oxides.[4] Thio and dithiocarbamates can slowly decompose in aqueous solutions, a process that is accelerated by acids.[8]
Disposal Considerations
All waste containing Diethyldithiocarbamate methyl ester should be treated as hazardous waste.
-
Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local regulations.[5]
-
Do not allow the material to enter drains or waterways.[6]
Conclusion
References
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Carl ROTH. (n.d.). Safety Data Sheet: Sodium diethyldithiocarbamate trihydrate. Retrieved from [Link]
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Carl ROTH. (2024, March 3). Safety Data Sheet: Silver diethyldithiocarbamate. Retrieved from [Link]
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Suvchem Laboratory Chemicals. (n.d.). SODIUM DIETHYLDITHIOCARBAMATE. Retrieved from [Link]
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Gelest, Inc. (2015, November 16). CADMIUM DIETHYLDITHIOCARBAMATE, 96%. Retrieved from [Link]
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PubChem. (n.d.). Methyl N,N-diethyldithiocarbamate. Retrieved from [Link]
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HIMEDIA. (n.d.). Page 1 of 7 1 Identification of the substances/ mixture and of the company/ undertaking 1.1 Product Identifiers Product Number -. Retrieved from [Link]
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Loba Chemie. (n.d.). SODIUM DIETHYLDITHIOCARBAMATE TRIHYDRATE EXTRA PURE. Retrieved from [Link]
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Faiman, M. D., et al. (1984). Diethyldithiocarbamic acid-methyl ester: a metabolite of disulfiram and its alcohol sensitizing properties in the disulfiram-ethanol reaction. Alcoholism: Clinical and Experimental Research, 8(4), 412-419. Retrieved from [Link]
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An In-Depth Technical Guide on the Potential Endocrine-Disrupting Effects of Methyl N,N-diethyldithiocarbamate
Abstract
This technical guide provides a comprehensive overview of the potential endocrine-disrupting effects of Methyl N,N-diethyldithiocarbamate (Me-DDTC). Synthesizing current toxicological data and established regulatory testing frameworks, this document is intended for researchers, scientists, and drug development professionals. We delve into the known metabolic pathways of Me-DDTC's parent compound, disulfiram, and extrapolate potential mechanisms of endocrine disruption based on the broader class of dithiocarbamates. This guide offers detailed, field-proven protocols for a battery of in vitro and in vivo assays designed to rigorously assess interactions with the estrogenic, androgenic, thyroidal, and steroidogenic pathways. Our objective is to provide a robust scientific framework for the evaluation of Me-DDTC and similar compounds, ensuring both technical accuracy and a self-validating system of inquiry.
Introduction: The Endocrine Disruption Paradigm and this compound
Endocrine-disrupting chemicals (EDCs) are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body.[1][2] This interference can lead to adverse health effects in an organism or its progeny. This compound (Me-DDTC) is a metabolite of the well-known drug disulfiram, used in the treatment of alcohol dependence. Disulfiram and its metabolites, including diethyldithiocarbamate (DDTC), are known to exert a range of biological effects, including enzyme inhibition.[3] Notably, Me-DDTC is listed as a potential endocrine-disrupting compound, warranting a thorough investigation of its potential to interfere with hormonal homeostasis.
While direct, comprehensive studies on the endocrine-disrupting profile of Me-DDTC are limited, the broader class of dithiocarbamates has been shown to impact the endocrine system, particularly thyroid function and reproductive health.[1] This guide, therefore, will extrapolate potential mechanisms and outline a testing strategy based on the known effects of structurally related dithiocarbamates and the established OECD (Organisation for Economic Co-operation and Development) framework for the testing of potential EDCs.
Metabolic Fate and Potential Mechanisms of Endocrine Disruption
Me-DDTC is a methylated metabolite of DDTC, which is formed from the reduction of disulfiram.[3][4] The primary mechanism of action for disulfiram and its metabolites is the inhibition of aldehyde dehydrogenase (ALDH).[3] However, the reactivity of the dithiocarbamate functional group suggests other potential molecular interactions that could lead to endocrine disruption.
Potential for Thyroid Disruption
Several dithiocarbamates are known to interfere with thyroid hormone synthesis. The primary mechanism is believed to be the inhibition of thyroid peroxidase (TPO), a key enzyme in the iodination of tyrosine residues on thyroglobulin, a critical step in the formation of thyroid hormones.
-
Hypothesized Mechanism: Me-DDTC, by virtue of its dithiocarbamate structure, may chelate copper or interact with the heme prosthetic group of TPO, thereby inhibiting its enzymatic activity. This would lead to reduced synthesis of thyroxine (T4) and triiodothyronine (T3), potentially causing hypothyroidism and subsequent disruption of the hypothalamic-pituitary-thyroid (HPT) axis.
Interference with Steroidogenesis
Steroidogenesis, the biosynthesis of steroid hormones from cholesterol, is a complex enzymatic cascade. Several enzymes in this pathway, particularly those belonging to the cytochrome P450 superfamily, are potential targets for xenobiotics.
-
Hypothesized Mechanism: Me-DDTC and its metabolites may inhibit key steroidogenic enzymes such as CYP11A1 (cholesterol side-chain cleavage), 3β-hydroxysteroid dehydrogenase (3β-HSD), CYP17A1 (17α-hydroxylase/17,20-lyase), or aromatase (CYP19A1). Inhibition of these enzymes could lead to altered levels of circulating steroid hormones, including corticosteroids, androgens, and estrogens.
Interaction with Nuclear Receptors
Endocrine disruption can occur through direct interaction with nuclear hormone receptors, leading to agonistic or antagonistic effects.
-
Hypothesized Estrogenic/Anti-estrogenic Effects: Me-DDTC may bind to the estrogen receptor (ERα and/or ERβ), either mimicking the effects of estradiol (agonist activity) or blocking its action (antagonist activity). This could lead to disruptions in female reproductive health and development.
-
Hypothesized Androgenic/Anti-androgenic Effects: Similarly, Me-DDTC could interact with the androgen receptor (AR), either mimicking testosterone/dihydrotestosterone or blocking their effects. Such interactions could impact male reproductive development and function.
Below is a conceptual workflow for the assessment of potential endocrine-disrupting effects of a test chemical like this compound.
Caption: Potential interaction of Me-DDTC with the estrogen receptor signaling pathway.
Androgen Receptor Signaling Pathway
Caption: Potential interaction of Me-DDTC with the androgen receptor signaling pathway.
Conclusion and Future Directions
While this compound is identified as a potential endocrine disruptor, there is a clear data gap in the scientific literature regarding its specific effects and mechanisms of action. Based on the known activities of the broader class of dithiocarbamates, there is a plausible basis for concern regarding its potential to disrupt thyroid and steroid hormone homeostasis.
The tiered testing strategy outlined in this guide, utilizing validated OECD in vitro and in vivo assays, provides a robust framework for a comprehensive hazard assessment. Future research should prioritize direct testing of Me-DDTC in these assays to move beyond extrapolation and provide definitive data on its endocrine-disrupting potential. Mechanistic studies to identify specific molecular targets within the thyroid and steroidogenic pathways are also warranted. Such data are essential for accurate risk assessment and informed decision-making in the context of drug development and chemical safety.
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OECD (2009), Test No. 455: Stably Transfected Human Estrogen Receptor-alpha Transcriptional Activation Assay for Detection of Estrogenic Agonist-Activity of Chemicals, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]
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Korach, K. S. (1984). The role of the estrogen receptor in diethylstilbestrol toxicity. Environmental Health Perspectives, 55, 175–180. [Link]
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Hart, B. W., & Faiman, M. D. (1996). S-methyl-N,N-diethylthiocarbamate sulfoxide and S-methyl-N,N-diethylthiocarbamate sulfone, two candidates for the active metabolite of disulfiram. Alcoholism, Clinical and Experimental Research, 20(4), 754–759. [Link]
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OECD (2009), Test No. 441: Hershberger Bioassay in Rats, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]
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Kadohama, N., Wakisaka, Y., & Kudo, K. (1991). Consideration of the use of 17β-N,N-diethylcarbamoyl-4-methyl-4-aza-5-α-androstan-3-one (4MA), a 5α-reductase inhibitor, in prostate cancer therapy. The Prostate, 18(2), 143–152. [Link]
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De Felici, M., & D'Alessandro, A. (2011). The effects of the endocrine disruptors dithiocarbamates on the mammalian ovary with particular regard to mancozeb. Current pharmaceutical design, 17(26), 2824–2829. [Link]
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De Felici, M., & D'Alessandro, A. (2011). The Effects of the Endocrine Disruptors Dithiocarbamates on the Mammalian Ovary with Particular Regard to Mancozeb. ResearchGate. [Link]
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Sharkawi, M. (1982). Bioactivation of S-methyl N,N-diethylthiolcarbamate to S-methyl N,N-diethylthiolcarbamate sulfoxide. Implications for the role of cytochrome P450. Drug metabolism and disposition: the biological fate of chemicals, 10(5), 543–544. [Link]
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Myung, J. K., & Sadar, M. D. (2012). An androgen receptor N-terminal domain antagonist for treating prostate cancer. The Journal of clinical investigation, 122(10), 3425–3430. [Link]
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DB-ALM (2016). Method Summary n° 456 : Steroidogenesis assay using H295R cell line. JRC Big Data Analytics Platform. [Link]
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Korach, K. S. (1984). The Role of the Estrogen Receptor in Diethylstilbestrol Toxicity. ResearchGate. [Link]
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Pinto, L., et al. (2023). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Molecules, 28(14), 5439. [Link]
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De Felici, M., & D'Alessandro, A. (2011). The effects of the endocrine disruptors dithiocarbamates on the mammalian ovary with particular regard to mancozeb. Current pharmaceutical design, 17(26), 2824–2829. [Link]
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He, B., et al. (2015). N-terminal domain of androgen receptor is a major therapeutic barrier and potential pharmacological target for treating castration resistant prostate cancer. International journal of molecular sciences, 16(4), 7762–7785. [Link]
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Korach, K. S. (1984). DES biological actions involving receptor mediated activities as a mechanism for its toxicity. In Diethylstilbestrol toxicity (pp. 175-180). [Link]
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Methodological & Application
Application Note: Quantitative Analysis of Copper (II) using N,N-Diethyldithiocarbamate as a Chromogenic Chelating Agent
Authored by: A Senior Application Scientist
Introduction: The Imperative for Sensitive Copper Quantification
Copper is a ubiquitous element, essential for numerous biological processes as a cofactor in metalloenzymes, yet toxic in excess. Its monitoring in environmental waters, biological tissues, pharmaceuticals, and industrial materials like steel alloys is of paramount importance.[1] A variety of analytical techniques are employed for this purpose, but spectrophotometry remains a highly accessible, cost-effective, and reliable method.
The success of spectrophotometric analysis hinges on the use of a chelating agent that reacts with the target metal ion to form a stable, colored complex. Sodium N,N-diethyldithiocarbamate (NaDDTC) has long been established as a superior reagent for copper determination.[1][2] It offers high sensitivity and, with appropriate control of experimental conditions, excellent selectivity. This application note provides a comprehensive guide to the principles, protocols, and performance characteristics of this robust analytical method, intended for researchers, quality control analysts, and drug development professionals.
Principle of the Method: The Chelation of Copper (II)
The analytical methodology is based on the reaction between copper (II) ions and N,N-diethyldithiocarbamate (DDTC⁻) anions in a weakly acidic to neutral aqueous solution. Two molecules of the bidentate DDTC⁻ ligand chelate a single Cu(II) ion, forming a stable, square planar coordination complex, bis(N,N-diethyldithiocarbamato)copper(II), often abbreviated as Cu(DDTC)₂.[2][3]
This complex is characterized by its distinct yellow-brown color and its high solubility in non-polar organic solvents such as carbon tetrachloride (CCl₄), chloroform (CHCl₃), or butyl acetate.[1][4] The intense color is due to a ligand-to-metal charge transfer (LMCT) band, which exhibits a strong absorbance maximum (λmax) at approximately 435-440 nm.[2][4][5] The absorbance of the organic extract at this wavelength is directly proportional to the concentration of copper in the original sample, forming the basis for quantitative analysis via Beer's Law.
Caption: Chelation of a Cu(II) ion by two DDTC ligands.
Reagents, Instrumentation, and Materials
Instrumentation
-
UV-Visible Spectrophotometer: Capable of measurements at 435 nm, with a spectral bandwidth of ≤ 2 nm.
-
pH Meter: Calibrated with standard buffers.
-
Analytical Balance: Accurate to 0.1 mg.
-
Glassware: Class A volumetric flasks, pipettes, and separatory funnels.
Reagent Preparation
-
Standard Copper Stock Solution (1000 µg/mL): Dissolve 1.000 g of high-purity copper metal in a minimal volume of dilute nitric acid (1:1). Gently heat to aid dissolution. Cool and quantitatively transfer to a 1000 mL volumetric flask, diluting to the mark with deionized water. Alternatively, use a commercially available certified copper standard.
-
Working Copper Standard Solution (10 µg/mL): Pipette 10 mL of the stock solution into a 1000 mL volumetric flask and dilute to the mark with deionized water. Prepare fresh as needed.
-
Sodium N,N-Diethyldithiocarbamate (NaDDTC) Solution (0.1% w/v): Dissolve 0.1 g of NaDDTC trihydrate in 100 mL of deionized water. This solution can be unstable and should be prepared fresh daily for optimal results.[4]
-
Acetate Buffer (pH 5.0): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate solutions. Adjust to pH 5.0 using a pH meter.[4]
-
Citrate Buffer/Masking Agent (25% w/v): Dissolve 125 g of citric acid in approximately 250 mL of water, add 10 mL of dilute sulfuric acid (1+1), and dilute to 500 mL.[1] This solution helps to mask interference from ions like iron.
-
Ammonia Solution: For pH adjustment.
-
Organic Solvent: Carbon Tetrachloride (CCl₄), Chloroform (CHCl₃), or Butyl Acetate. (Note: Use appropriate ventilation and safety precautions as these solvents are hazardous).
Experimental Protocols
Protocol 1: Generation of a Calibration Curve
A calibration curve is essential for determining the concentration of unknown samples.
-
Prepare Standards: Into a series of 125 mL separatory funnels, pipette 0, 1.0, 2.0, 5.0, 10.0, and 15.0 mL of the 10 µg/mL working copper standard solution. This corresponds to 0, 10, 20, 50, 100, and 150 µg of copper.
-
Dilution and pH Adjustment: Add deionized water to each funnel to bring the total volume to approximately 50 mL. Add 10 mL of the acetate buffer (pH 5.0).
-
Complex Formation: Add 10 mL of the 0.1% NaDDTC solution to each funnel. Stopper and shake vigorously for 15-30 seconds. A yellow-brown color will develop immediately in the standards containing copper.
-
Solvent Extraction: Accurately pipette 20 mL of the chosen organic solvent (e.g., butyl acetate) into each funnel.[1] Shake vigorously for 30-60 seconds to extract the Cu(DDTC)₂ complex into the organic phase. Allow the layers to separate completely.
-
Measurement: Drain the lower aqueous layer and discard. Transfer the colored organic layer into a clean, dry beaker, taking care to avoid any remaining water droplets. Measure the absorbance of each solution at 435 nm against the organic solvent used as a blank.
-
Plotting: Plot a graph of absorbance versus the mass of copper (in µg). The resulting plot should be a straight line passing through the origin, confirming adherence to Beer's Law.
Protocol 2: Analysis of an Aqueous Sample
-
Sample Preparation: Take a known aliquot of the sample (e.g., 50 mL) and place it in a 125 mL separatory funnel. If the sample contains suspended solids, it should be filtered first. If the expected copper concentration is high, dilute the sample accordingly with deionized water.
-
Handling Interferences: If interfering ions like iron, nickel, or cobalt are suspected, add 10 mL of the citric acid solution as a masking agent before pH adjustment.[1]
-
pH Adjustment: Adjust the sample pH to approximately 5.0 using the acetate buffer or dropwise addition of ammonia/acid.[4] While some protocols report optimal extraction at higher pH values (up to pH 9), reagent stability decreases below pH 4 and copper can precipitate as Cu(OH)₂ above pH 8.[4][6] A pH of 5.0-6.0 is a reliable starting point.
-
Complexation and Extraction: Follow steps 3 and 4 from Protocol 1 (Generation of a Calibration Curve).
-
Measurement: Measure the absorbance of the sample's organic extract at 435 nm against a reagent blank (prepared using deionized water instead of the sample).
-
Quantification: Determine the mass of copper in the sample aliquot by reading it from the calibration curve. Calculate the final concentration in the original sample using the following formula:
Copper (µg/L) = (Mass of Cu from curve (µg) / Volume of sample aliquot (L))
Sources
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- 2. jcsp.org.pk [jcsp.org.pk]
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- 5. mdpi.com [mdpi.com]
- 6. Extraction of Copper from Aqueous Solutions Using Sodium Diethyldithiocarbamate as the Extracting Agent | Chemical Engineering Transactions [cetjournal.it]
Application Note: HPLC Method Development for Sensitive Analyte Quantitation Using N,N-Diethyldithiocarbamate Derivatization Strategies
Abstract
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, yet its efficacy is often limited by the inherent properties of the analyte, such as poor UV absorbance or low concentration. Chemical derivatization addresses this challenge by modifying the analyte to enhance its detectability. This application note provides an in-depth guide to HPLC method development using N,N-diethyldithiocarbamate (DTC) as a powerful derivatizing agent. We explore two primary, field-proven protocols: the derivatization of electrophilic compounds, such as epoxides, using a DTC salt, and the analysis of dithiocarbamate-based fungicides through methylation to form stable, UV-active esters like Methyl N,N-diethyldithiocarbamate. This guide offers detailed experimental protocols, method validation strategies, and expert insights into the causality behind experimental choices, empowering researchers to develop robust and sensitive analytical methods.
Introduction: The Rationale for Derivatization
In modern drug development and environmental analysis, the demand for highly sensitive and specific quantification of target molecules is paramount. Many compounds, however, lack a suitable chromophore for UV-Vis detection or are present at trace levels, making direct analysis challenging. Pre-column derivatization is an essential strategy that chemically modifies the analyte before its introduction into the HPLC system. The ideal derivatization reaction is rapid, quantitative, and produces a single, stable derivative with significantly improved detection characteristics.
N,N-Diethyldithiocarbamate (DTC) is a uniquely versatile reagent for this purpose. Its utility stems from two key chemical properties:
-
Strong Nucleophilicity: The sulfur atoms in the DTC anion are potent nucleophiles, enabling reactions with a wide range of electrophilic functional groups.
-
Inherent Chromophore: The dithiocarbamate functional group provides strong UV absorbance, allowing for sensitive detection of the resulting derivative.
This note will detail two distinct workflows that leverage these properties for robust HPLC analysis.
The Chemistry of Dithiocarbamate Derivatization
Mechanism A: Derivatization of Electrophiles with DTC
The primary mechanism involves the nucleophilic attack of the DTC anion, typically from a salt like Sodium N,N-diethyldithiocarbamate, on an electrophilic center in the analyte molecule. A classic application is the quantification of epoxides, which are highly reactive and often lack a native chromophore. The DTC anion readily opens the epoxide ring to form a stable dithiocarbamate ester.[1][2] This reaction is typically performed in excess of the DTC reagent to drive the reaction to completion. Excess, unreacted DTC can then be selectively decomposed by acidification, preventing interference during the chromatographic analysis.[1][2]
Caption: Workflow for derivatizing electrophiles with DTC.
Mechanism B: Derivatization of Dithiocarbamates via Methylation
For the analysis of dithiocarbamate fungicides (DTCs), the challenge lies in their instability and poor chromatographic properties.[3] The analytical strategy here is to convert the DTC anion into a more stable and less polar derivative. This is achieved by reacting the extracted DTCs with a methylating agent, such as methyl iodide.[4][5] The reaction proceeds via an S-alkylation mechanism, forming a stable S-methyl ester, namely this compound or a related structure, which is highly suitable for Reverse-Phase HPLC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
Application Notes and Protocols: Methyl N,N-diethyldithiocarbamate as a Robust Ligand for Gold Nanoparticle Synthesis in Drug Development
Introduction: The Need for Enhanced Stability in Gold Nanoparticle-Based Therapeutics
Gold nanoparticles (AuNPs) are at the forefront of nanomedicine, offering a versatile platform for diagnostics, imaging, and targeted drug delivery.[1][2][3] Their unique optical and electronic properties, coupled with a large surface area-to-volume ratio and biocompatibility, make them ideal candidates for therapeutic applications.[3] The efficacy of AuNPs in a biological milieu is, however, critically dependent on the stability of the ligand shell that coats their surface. This protective layer prevents aggregation and provides a scaffold for the attachment of targeting moieties and therapeutic payloads.
While thiol-based ligands have traditionally been the cornerstone of AuNP functionalization, their susceptibility to displacement in complex biological environments can lead to premature drug release and loss of targeting specificity. This application note details the use of methyl N,N-diethyldithiocarbamate as a superior alternative, offering a more robust and stable capping agent for the synthesis of AuNPs destined for drug development applications. Dithiocarbamates form strong, bidentate bonds with the gold surface, providing enhanced stability against ligand exchange and a reliable platform for the conjugation of biomolecules.[4][5][6]
The Dithiocarbamate Advantage: A Paradigm Shift in Ligand Chemistry
The superiority of dithiocarbamate ligands over traditional thiols stems from their chemical structure and bonding mechanism with the gold surface. Unlike the monodentate coordination of thiols, dithiocarbamates chelate the gold atoms through both sulfur atoms, creating a more thermodynamically stable interaction. This bidentate binding significantly increases the activation energy required for ligand dissociation, rendering the nanoparticle surface remarkably resistant to displacement by competing biological thiols such as glutathione, which is abundant in the intracellular environment.[5][6]
Furthermore, the in situ formation of dithiocarbamate ligands from the corresponding secondary amine (diethylamine) and carbon disulfide offers a streamlined and efficient one-pot synthesis and functionalization process.[5][7][8] This approach obviates the need for pre-synthesis of the ligand, simplifying the overall workflow and ensuring a fresh, reactive ligand for nanoparticle capping.
Experimental Protocol: Two-Phase Synthesis of this compound-Capped Gold Nanoparticles
This protocol is based on the well-established Brust-Schiffrin two-phase synthesis method, adapted for the use of dithiocarbamate ligands.[9][10][11][12] This method allows for the synthesis of monodisperse AuNPs in the 2-10 nm size range.
Materials and Reagents:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Tetraoctylammonium bromide (TOAB)
-
Sodium borohydride (NaBH₄)
-
Diethylamine
-
Carbon disulfide (CS₂)
-
Toluene
-
Ethanol
-
Milli-Q water
Instrumentation:
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Transmission Electron Microscope (TEM)
-
Dynamic Light Scattering (DLS) instrument
Protocol:
-
Preparation of the Gold Precursor Organic Phase:
-
Dissolve 30 mg of HAuCl₄·3H₂O in 25 mL of Milli-Q water.
-
Dissolve 150 mg of TOAB in 50 mL of toluene.
-
Combine the two solutions in a separatory funnel and shake vigorously for 5 minutes. The aqueous phase will become colorless as the AuCl₄⁻ ions are transferred to the organic phase, which will turn a deep orange color.
-
Separate the organic phase and transfer it to a 250 mL flask.
-
-
In Situ Formation of the Dithiocarbamate Ligand:
-
To the organic phase from step 1, add 50 µL of diethylamine.
-
Under vigorous stirring, add 30 µL of carbon disulfide. The solution will be stirred for 1 hour to allow for the formation of the N,N-diethyldithiocarbamate ligand.
-
-
Reduction and Nanoparticle Formation:
-
Prepare a fresh solution of 25 mg of NaBH₄ in 20 mL of ice-cold Milli-Q water.
-
Add the NaBH₄ solution dropwise to the vigorously stirred organic phase over a period of 15-20 minutes.
-
A color change from orange to dark brown/black will be observed, indicating the formation of gold nanoparticles.
-
Continue stirring for an additional 4 hours to ensure complete reaction and ligand capping.
-
-
Purification of the Gold Nanoparticles:
-
Transfer the reaction mixture to a separatory funnel and discard the aqueous phase.
-
Wash the organic phase three times with 50 mL of Milli-Q water.
-
Reduce the volume of the organic phase to approximately 5 mL using a rotary evaporator.
-
Add 100 mL of ethanol to precipitate the nanoparticles.
-
Centrifuge the mixture at 8000 rpm for 15 minutes.
-
Discard the supernatant and re-disperse the nanoparticle pellet in toluene.
-
Repeat the precipitation and centrifugation steps two more times to ensure the removal of excess ligand and TOAB.
-
The final product is a concentrated solution of this compound-capped gold nanoparticles in toluene.
-
Application in Drug Delivery: A Hypothetical Case Study
The robust nature of dithiocarbamate-capped AuNPs makes them an excellent platform for the delivery of potent anticancer drugs. The N,N-diethyldithiocarbamate ligand itself can be modified to incorporate a linker for drug conjugation.
Hypothetical Drug Conjugate System:
-
Modification of the Ligand: A derivative of diethylamine containing a terminal carboxylic acid group is used in the synthesis. This results in AuNPs capped with dithiocarbamate ligands presenting carboxyl groups on their surface.
-
Drug Conjugation: A potent anticancer drug, such as doxorubicin, which has a primary amine group, can be conjugated to the carboxylated AuNPs via carbodiimide chemistry (e.g., using EDC/NHS).
-
Targeting Moiety Attachment: A targeting ligand, such as an antibody or peptide that recognizes a specific receptor overexpressed on cancer cells, can also be conjugated to the nanoparticle surface.
This multi-functionalized nanoparticle system can then be administered intravenously. The targeting moiety will guide the nanoparticles to the tumor site, where they can be internalized by cancer cells. The acidic environment of the endosomes or lysosomes can then trigger the cleavage of an acid-labile linker, releasing the doxorubicin payload directly inside the cancer cells, thereby minimizing systemic toxicity.
Conclusion
This compound and its derivatives represent a significant advancement in the field of gold nanoparticle stabilization. Their robust bidentate binding to the gold surface provides superior stability compared to traditional thiol ligands, which is a critical attribute for the development of reliable and effective drug delivery systems. The straightforward in situ synthesis and functionalization protocol further enhances their appeal for researchers and drug development professionals. The adoption of dithiocarbamate-based ligands is poised to accelerate the translation of gold nanoparticle technology from the laboratory to clinical applications.
References
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Vickers, M. S., Cookson, J., Beer, P. D., Bishop, P. T., & Thiebaut, B. (2006). Dithiocarbamate ligand stabilised gold nanoparticles. Journal of Materials Chemistry, 16(2), 209-215. [Link]
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Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Dithiocarbamate assembly on gold. Journal of the American Chemical Society, 127(22), 7328-7329. [Link]
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Brust, M., Walker, M., Bethell, D., Schiffrin, D. J., & Whyman, R. (1994). Synthesis of thiol-derivatised gold nanoparticles in a two-phase liquid-liquid system. Journal of the Chemical Society, Chemical Communications, (7), 801-802. [Link]
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Hogarth, G. (2015). Addressing misconceptions in dithiocarbamate chemistry. Dalton Transactions, 44(26), 11798-11817. [Link]
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Brust, M., Walker, M., Bethell, D., Schiffrin, D. J., & Whyman, R. (1994). Synthesis of Thiol-Derivatized Gold Nanoparticles in a 2-Phase Liquid-Liquid System. ResearchGate. [Link]
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Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Dithiocarbamate Assembly on Gold. Journal of the American Chemical Society. [Link]
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Brust, M., Walker, M., Bethell, D., Schiffrin, D. J., & Whyman, R. (1994). Synthesis of thiol-derivatised gold nanoparticles in a two-phase Liquid–Liquid system. Journal of the Chemical Society, Chemical Communications, (7), 801. [Link]
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Aghbash, K. O., Alamgholiloo, H., Pesyan, N. N., Khaksar, S., & Rostamnia, S. (2022). Gold nanoparticle decorated dithiocarbamate modified natural boehmite as a catalyst for the synthesis of biologically essential propargylamines. RSC Advances, 12(50), 32569-32577. [Link]
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Xu, X., Han, J., & Mirkin, C. A. (2008). A facile in situ generation of dithiocarbamate ligands for stable gold nanoparticle-oligonucleotide conjugates. Chemical Communications, (20), 2346-2348. [Link]
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De Souza, C. D., Nogueira, B. R., & Rostelato, M. E. C. M. (2019). Structural and antimicrobial properties of synthesized gold nanoparticles using biological and chemical approaches. Journal of Nanomaterials, 2019. [Link]
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Xu, X., Han, J., & Mirkin, C. A. (2008). A Facile In situ Generation of Dithiocarbamate Ligands for Stable Gold Nanoparticle-Oligonucleotide Conjugates. The Royal Society of Chemistry. [Link]
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de Souza, C. D., Nogueira, B. R., & Rostelato, M. E. C. M. (2023). Gold Nanoparticles: A Didactic Step-by-Step of the Synthesis Using the Turkevich Method, Mechanisms, and Characterizations. Applied Sciences, 13(12), 6971. [Link]
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Yaqoob, T. J., Al-Ezzy, R. M. J., & Al-bahrani, W. A. (2022). Synthesis and Characterization of Gold Nanoparticles (AuNPs) by Utilizing Bioactive Compound of Imperata cylindrica (L.) Raeusch. Borneo Journal of Pharmacy, 5(3), 209-218. [Link]
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Yaqoob, T. J., Al-Ezzy, R. M. J., & Al-bahrani, W. A. (2025). Biosynthesis of Gold Nanoparticles by Opuntia Ficus-Indica Extract and Processing Environmental Contamination of Eosin Dye. Advanced Journal of Chemistry, Section A, 8(7), 1188-1200. [Link]
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Singh, P., Pandit, S., Mokkapati, V. R. S. S., & Garg, A. (2018). Synthesis, characterization, and applications of gold nanoparticles. PharmacologyOnLine, 2, 199-211. [Link]
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Dreaden, E. C., Alkilany, A. M., Huang, X., Murphy, C. J., & El-Sayed, M. A. (2012). Gold Nanoparticles: Preparation, Properties, and Applications in Bionanotechnology. Chemical Society Reviews, 41(7), 2740-2779. [Link]
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Singh, P., Pandit, S., Mokkapati, V. R. S. S., & Garg, A. (2018). Gold Nanoparticles: Synthesis and Applications in Drug Delivery. ResearchGate. [Link]
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Application Notes & Protocols: The Role of Methyl N,N-diethyldithiocarbamate in Advanced Mineral Flotation
Introduction: The Imperative for Selective Collectors in Froth Flotation
Froth flotation is a cornerstone of the mineral processing industry, a sophisticated physicochemical method for separating valuable minerals from gangue based on differences in their surface hydrophobicity.[1][2] The efficacy of this process hinges on the judicious use of chemical reagents, chief among them being the "collector".[1][3] Collectors are specialized organic molecules that selectively adsorb onto the surface of target minerals, rendering them hydrophobic (water-repellent) and facilitating their attachment to air bubbles.[3][4] These mineral-laden bubbles rise to the surface to form a froth, which is then collected, yielding a concentrated mineral product.[1]
Among the various classes of collectors, sulphydryl collectors like dithiocarbamates have distinguished themselves due to their strong collecting power and selectivity, particularly for sulfide ores.[4] Dithiocarbamates, first discovered in 1850, are known for their robust bonding with metal ions and their ability to form insoluble metal-thiolate complexes, leading to rapid adsorption and fast flotation kinetics.[5] This guide focuses specifically on Methyl N,N-diethyldithiocarbamate (Me-DEDTC), a member of the dithiocarbamate family, detailing its mechanism, application, and optimized protocols for leveraging its capabilities in a research and development setting.
Profile of the Collector: this compound (Me-DEDTC)
Chemical Structure and Properties
This compound is a covalent dithiocarbamate derivative. Its molecular structure features a polar head group containing two sulfur atoms and a nitrogen atom, which serves as the active site for mineral interaction, and a non-polar hydrocarbon tail that imparts hydrophobicity.
-
Chemical Formula: C₆H₁₃NS₂
-
Key Functional Group: Dithiocarbamate (-NCS₂)
-
Mechanism of Action: Primarily chemisorption onto sulfide mineral surfaces.
The presence of the diethyl groups on the nitrogen atom and the methyl group on one of the sulfur atoms influences the collector's solubility, strength, and selectivity compared to other dithiocarbamate variants.[6]
Synthesis Overview
The synthesis of dithiocarbamates is generally straightforward and cost-effective.[7] A common pathway involves the reaction of a secondary amine (diethylamine) with carbon disulfide in the presence of a base (like sodium hydroxide) to form the sodium salt of the dithiocarbamate.[8] This can then be reacted with a methylating agent to produce this compound. For instance, a one-pot reaction might involve diethylamine, carbon disulfide, and a methylating agent like methyl chloride.[8][9]
The Causality of Collection: Mechanism of Action
The effectiveness of Me-DEDTC as a collector stems from its strong and selective chemical interaction with metal ions on the surface of sulfide minerals. This process, known as chemisorption, is far more robust than physical adsorption.
Theoretical and experimental studies have shown that anionic thiol collectors, like the dithiocarbamate group, bind to metal atoms in a bidentate fashion, forming stable chelate rings.[10] The two sulfur atoms in the dithiocarbamate head group act as electron donors, forming strong covalent bonds with metal cations (e.g., Cu²⁺, Pb²⁺, Zn²⁺) present on the mineral lattice.[8] This interaction is the primary reason for the collector's strong affinity for sulfide minerals. Computational studies confirm that dithiocarbamates exhibit a higher reactivity and binding ability compared to other common collectors like xanthates and dithiophosphates.[10]
Once adsorbed, the non-polar diethyl and methyl groups are oriented outwards from the mineral surface into the aqueous pulp. This hydrocarbon layer effectively transforms the naturally hydrophilic mineral surface into a hydrophobic one, creating the necessary condition for air bubble attachment and subsequent flotation.
Caption: Workflow for a laboratory-scale mineral flotation experiment.
Health, Safety, and Environmental Considerations
While effective, dithiocarbamates are not without their challenges. They are used commercially as fungicides and pesticides, and their degradation products can be of environmental concern. [7]The best-known derivative, disulfiram, is used as a drug to treat alcoholism. [7]Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling these reagents. Modern research trends are focused on synthesizing novel, more environmentally friendly, and biodegradable compounds to replace traditional, more toxic flotation collectors. [11]
Conclusion
This compound is a potent and versatile collector for the froth flotation of sulfide minerals. Its strong chemical affinity, driven by the formation of stable chelate complexes on mineral surfaces, results in high recovery and rapid flotation kinetics. Understanding the underlying mechanisms of adsorption and the influence of key parameters like pH and dosage is crucial for designing effective separation schemes. The protocols and insights provided in this guide offer a robust framework for researchers to explore and optimize the application of this powerful collector in their specific mineral processing challenges.
References
- Theoretical study on reactivity of different sulfide collectors and their binding affinity toward Cu(II), Zn(II) and Pb(II) ions. - ERA. (n.d.).
- CN101605608B - Dithiocarbamate collector and its application in mineral processing - Google Patents. (n.d.).
- Interfacial Adsorption Mechanism of Diethyldithiocarbamate in High-Sulfur Residue Flotation. (2023). MDPI.
- Three novel dithiocarbamate surfactants: Synthesis, DFT calculation and flotation mechanism to chalcopyrite | Request PDF. (n.d.). ResearchGate.
- US3464551A - Dialkyl dithiocarbamates as collectors in froth flotation - Google Patents. (n.d.).
- A non-inhibitor flotation process for selective enrichment of chalcopyrite from molybdenite by using 5-methyl diethyl dithiocarbamate-1,3,4-oxadiazole-2-thione. (n.d.). ResearchGate.
- Contemporary Research and Developments in the Low-Toxic Chelating Reagents for the Extraction of Non-Ferrous and Noble Metals from Poor Polymetallic Ores and Processing Tailings. (2023). MDPI.
- A novel surfactant S-benzoyl-N,N-diethyldithiocarbamate synthesis and its flotation performance to galena | Request PDF. (n.d.). ResearchGate.
- US5439115A - Process for selective flotation of copper-lead-zinc sulfide - Google Patents. (n.d.).
- US8376142B2 - Dithiocarbamate collectors and their use in the beneficiation of mineral ore bodies - Google Patents. (n.d.).
- The effect of using pure thiol collectors on the froth flotation of pentlandite containing ore. (n.d.). Sabinet African Journals.
- Sulphydryl collectors in bulk and selective flotation. Part 2. Covalent dithiocarbamate derivatives. (1989). SAIMM.
- Interfacial Adsorption Mechanism of Diethyldithiocarbamate in High-Sulfur Residue Flotation. (2023). MDPI.
- Chalcopyrite Flotation, Molecular Design and Smart Industry: A Review. (2023). MDPI.
- WO2013059259A2 - Froth flotation processes - Google Patents. (n.d.).
- The effect of using pure thiol collectors on the froth flotation of pentlandite containing ore. (2013). South African Journal of Chemical Engineering.
- A new method for the synthesis of N,N-diethyl-m-methylbenzamide. (2019). ResearchGate.
- How does copper-lead-zinc sulfide ore flotation work? (2025).
- Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. (2022). MDPI.
- The formulation and use of mixed collectors in sulphide flotation. (2019). ResearchGate.
- Optimization of Cu–Zn Massive Sulphide Flotation by Selective Reagents. (2015). ResearchGate.
- The role of HABTC's hydroxamate and dithiocarbamate groups in chalcopyrite flotation. (2020). Minerals Engineering.
- Selective Flotation of Zinc and Lead from Sphalerite and Galena – Exploring Ecologically Sustainable and Economical Reagents. (2023). Chemical Engineering Transactions.
- Aquatic toxicological aspects of dithiocarbamates and related compounds. I. Short-term toxicity tests. (1988). Scilit.
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Gas chromatography analysis of Methyl N,N-diethyldithiocarbamate
An Application Note and Protocol for the Gas Chromatographic Analysis of Methyl N,N-diethyldithiocarbamate
Abstract
This application note provides a comprehensive guide for the quantitative analysis of this compound (MeDEDTC) using gas chromatography (GC). MeDEDTC is a key metabolite of disulfiram and is also used as a ligand in chemical synthesis, making its accurate quantification critical in clinical, toxicological, and chemical research. The methodology detailed herein employs a robust sample preparation technique followed by analysis on a high-resolution capillary GC system, ensuring high sensitivity, selectivity, and reproducibility. We will delve into the rationale behind instrumental parameter selection, a step-by-step protocol for sample preparation and analysis, and data interpretation guidelines to ensure trustworthy and accurate results for researchers, scientists, and professionals in drug development.
Principle of the Method
Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. The fundamental principle involves vaporizing the sample in a heated injector, separating its components on a capillary column based on their differential partitioning between the mobile phase (an inert carrier gas) and the stationary phase, and finally detecting the analyte as it elutes from the column.
The choice of detector is paramount for achieving the required sensitivity and selectivity. Due to the presence of nitrogen and sulfur atoms in the MeDEDTC molecule, a Nitrogen-Phosphorus Detector (NPD) offers excellent selectivity and sensitivity, minimizing interference from matrix components that lack these elements. Alternatively, a Mass Spectrometer (MS) can be used as a detector, providing definitive identification based on the compound's mass spectrum and fragmentation pattern, which is considered the gold standard for confirmation. This guide will focus on an NPD-based method for its robustness and cost-effectiveness in routine quantitative analysis.
A critical consideration for dithiocarbamates is their potential for thermal degradation. Therefore, the selection of an appropriate injection temperature and a well-optimized oven temperature program is crucial to ensure the compound is efficiently volatilized without decomposition, thereby guaranteeing analytical accuracy.
Materials and Methods
Instrumentation and Reagents
-
Gas Chromatograph: A GC system equipped with a split/splitless injector, a Nitrogen-Phosphorus Detector (NPD), and an autosampler.
-
GC Column: A fused-silica capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms, or equivalent), 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Reagents & Solvents:
-
This compound analytical standard (>99% purity)
-
Hexane (HPLC or GC grade)
-
Ethyl Acetate (HPLC or GC grade)
-
Sodium Sulfate (anhydrous)
-
Deionized Water (18.2 MΩ·cm)
-
Nitrogen (carrier and makeup gas, >99.999% purity)
-
Hydrogen (NPD fuel, >99.999% purity)
-
Compressed Air (NPD oxidant, zero grade)
-
Preparation of Standards and Samples
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of MeDEDTC analytical standard and dissolve it in 10.0 mL of ethyl acetate in a volumetric flask. This stock solution should be stored at 4°C and protected from light.
Working Calibration Standards (1 - 100 µg/mL): Prepare a series of working standards by serial dilution of the stock solution with ethyl acetate to cover the desired analytical range. A typical calibration curve might include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is designed for the extraction of MeDEDTC from an aqueous matrix (e.g., plasma, urine, or wastewater).
-
Sample Aliquoting: Pipette 1.0 mL of the sample into a 15 mL glass centrifuge tube.
-
Extraction: Add 5.0 mL of hexane to the tube.
-
Agitation: Cap the tube securely and vortex for 2 minutes to ensure thorough mixing and facilitate the partitioning of the analyte into the organic solvent.
-
Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to achieve a clean separation between the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (hexane) to a clean glass tube using a Pasteur pipette, being cautious not to disturb the aqueous layer.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.
-
Concentration (Optional): If higher sensitivity is required, the extract can be concentrated under a gentle stream of nitrogen. Reconstitute the residue in a known, smaller volume of ethyl acetate (e.g., 200 µL).
-
Transfer: Transfer the final extract to a 2 mL autosampler vial for GC analysis.
GC Operating Conditions and Method Parameters
The successful analysis of MeDEDTC relies on carefully optimized instrumental parameters. The following conditions have been validated for this application.
Table 1: Gas Chromatograph Operating Conditions
| Parameter | Value |
| Injector | Splitless Mode |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Nitrogen or Helium |
| Constant Flow Rate | 1.2 mL/min |
| Oven Program | |
| Initial Temperature | 80°C, hold for 1 minute |
| Ramp Rate | 15°C/min to 280°C |
| Final Temperature | 280°C, hold for 5 minutes |
| NPD Detector | |
| Detector Temperature | 300°C |
| Hydrogen Flow | 3.0 mL/min |
| Air Flow | 60 mL/min |
| Makeup Gas (N₂) Flow | 10 mL/min |
| Bead Voltage/Current | Set according to manufacturer's recommendation for optimal S/N ratio |
Workflow and Data Analysis
The entire analytical process, from sample receipt to final report generation, follows a structured workflow to ensure data integrity and traceability.
Caption: A flowchart of the analytical workflow.
Data Analysis:
-
Peak Identification: The retention time of the peak in the sample chromatogram should match that of the MeDEDTC analytical standard (within a ±2% window).
-
Quantification: A calibration curve is constructed by plotting the peak area of the calibration standards against their known concentrations. The concentration of MeDEDTC in the samples is then determined by interpolating their peak areas from this curve using linear regression.
Results and Discussion
A successful injection will yield a sharp, symmetrical peak for MeDEDTC, well-resolved from any solvent or matrix peaks. The retention time will depend on the specific system but is expected to be consistent under the prescribed conditions.
Method Validation: A trustworthy analytical method must be validated. Key parameters to assess include:
-
Linearity: The calibration curve should exhibit a coefficient of determination (r²) of ≥0.995 over the working concentration range.
-
Limit of Detection (LOD) and Quantification (LOQ): The LOD is typically defined as the concentration that produces a signal-to-noise ratio (S/N) of 3, while the LOQ corresponds to an S/N of 10. For this method, an LOQ in the low µg/mL to high ng/mL range is achievable, depending on the extent of sample concentration.
-
Precision and Accuracy: Assessed by analyzing replicate quality control (QC) samples at low, medium, and high concentrations. Precision (%RSD) should typically be <15%, and accuracy (%Bias) should be within ±15%.
Troubleshooting:
-
Peak Tailing: May indicate active sites in the injector liner or column. Using a deactivated liner and conditioning the column can mitigate this.
-
No Peak or Low Sensitivity: Could be due to analyte degradation in a hot injector, leaks in the system, or issues with the NPD bead. Verify injector temperature and check for system leaks.
-
Baseline Noise: Ensure high-purity gases are used and that the NPD bead is properly conditioned and operating correctly.
Conclusion
The gas chromatography method detailed in this application note provides a reliable and robust protocol for the quantification of this compound. The combination of a 5% phenyl-methylpolysiloxane capillary column and a Nitrogen-Phosphorus Detector affords excellent selectivity and sensitivity. The described liquid-liquid extraction procedure is effective for isolating the analyte from complex aqueous matrices. By following the outlined steps and adhering to good laboratory practices, researchers can achieve accurate and reproducible results essential for clinical monitoring, toxicological assessment, and other applications in scientific research.
Chemical Structure
Caption: The chemical structure of the analyte.
References
-
Johansson, B. (1986). Rapid and sensitive gas chromatographic method for the determination of methyl diethyldithiocarbamate, the main metabolite of disulfiram, in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 378, 419-423. [Link]
-
Agilent Technologies. (2014). Dithiocarbamate Pesticides by GC/MS. Application Note 5991-5372EN. [Link]
-
U.S. Environmental Protection Agency (EPA). (1996). Method 8081B: Organochlorine Pesticides by Gas Chromatography. Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link]
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
A Practical Guide to the Synthesis of Transition Metal Dithiocarbamate Complexes: Protocols and Mechanistic Insights
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This comprehensive guide provides a detailed overview of the synthesis of transition metal dithiocarbamate complexes. Dithiocarbamates (DTCs) are a versatile class of sulfur-containing ligands renowned for their ability to form stable complexes with a wide array of transition metals.[1] These complexes are of significant interest across various scientific disciplines, including medicinal chemistry, materials science, and agriculture, owing to their diverse biological activities and unique physicochemical properties.[2][3][4] This document offers foundational principles, step-by-step experimental protocols, characterization techniques, and critical insights into the underlying chemistry to empower researchers in their synthetic endeavors.
The Foundational Chemistry of Dithiocarbamate Complex Formation
The synthesis of transition metal dithiocarbamate complexes is typically a straightforward and high-yielding process, which contributes to their widespread study.[5] The overall synthesis can be logically divided into two primary stages:
-
Formation of the Dithiocarbamate Ligand: The process begins with the in situ generation of the dithiocarbamate salt. This is achieved through the reaction of a primary or secondary amine with carbon disulfide (CS₂). The reaction is conducted in the presence of a base, most commonly an alkali metal hydroxide like sodium hydroxide (NaOH) or potassium hydroxide (KOH), to deprotonate the intermediate dithiocarbamic acid, yielding the stable dithiocarbamate salt.[6][7] The base plays a crucial role in driving the reaction forward by neutralizing the acidic proton, which enhances the nucleophilicity of the amine and stabilizes the final salt product.[8]
-
Complexation with a Transition Metal Salt: The freshly prepared aqueous or alcoholic solution of the dithiocarbamate salt is then directly treated with a solution of a suitable transition metal salt (e.g., chlorides, sulfates, or nitrates). This results in a metathesis reaction where the dithiocarbamate ligand displaces the counter-ions of the metal salt, leading to the precipitation of the desired metal dithiocarbamate complex.[1][9] The stoichiometry of the reactants, typically a 2:1 or 3:1 ligand-to-metal molar ratio, is dictated by the preferred coordination number and stable oxidation state of the central metal ion.[1]
The general reaction scheme for the formation of the dithiocarbamate ligand is illustrated below.
Diagram 1: General synthesis of a dithiocarbamate salt.
Experimental Protocols: From Ligand to Complex
The following protocols provide detailed, step-by-step methodologies for the synthesis of a common dithiocarbamate ligand and its subsequent complexation with representative transition metals.
Protocol 2.1: Synthesis of Sodium Diethyldithiocarbamate (NaS₂CNEt₂) Ligand
This protocol details the synthesis of the sodium salt of diethyldithiocarbamate, a widely used precursor.
Materials:
-
Diethylamine (HN(C₂H₅)₂)
-
Carbon Disulfide (CS₂)
-
Sodium Hydroxide (NaOH)
-
Ethanol or Water (as solvent)
-
Petroleum Ether or Diethyl Ether (for washing)
-
Ice-salt bath
Procedure:
-
Preparation of Base Solution: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve a stoichiometric equivalent of sodium hydroxide (e.g., 0.1 mol, 4.0 g) in a minimal amount of water or ethanol.
-
Amine Addition: To the stirred base solution, add one equivalent of diethylamine (e.g., 0.1 mol, 7.3 g). Cool the flask in an ice-salt bath to approximately 0-5 °C. The cooling is critical to manage the exothermic nature of the subsequent reaction.
-
Carbon Disulfide Addition: Add one equivalent of carbon disulfide (e.g., 0.1 mol, 7.6 g) dropwise from the dropping funnel over 30-60 minutes.[10] Maintain vigorous stirring and keep the temperature below 10 °C throughout the addition.
-
Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 1-2 hours as it warms to room temperature. A white or pale-yellow precipitate of sodium diethyldithiocarbamate will form.[10]
-
Isolation and Purification: Collect the solid product by filtration. Wash the precipitate several times with cold petroleum ether or diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the resulting white solid product under vacuum or in a desiccator. The salt is typically obtained as a hydrate and can be used directly for complexation reactions.[7]
Protocol 2.2: Synthesis of Bis(diethyldithiocarbamato)nickel(II) [Ni(S₂CNEt₂)₂]
This protocol describes the synthesis of a square planar Ni(II) complex, which is generally air-stable.[5]
Materials:
-
Sodium diethyldithiocarbamate (NaS₂CNEt₂)
-
Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O)
-
Ethanol or Methanol
-
Distilled Water
Procedure:
-
Ligand Solution: Dissolve two molar equivalents of the synthesized sodium diethyldithiocarbamate in ethanol or a mixture of ethanol and water (e.g., 0.02 mol in 50 mL).
-
Metal Salt Solution: In a separate beaker, dissolve one molar equivalent of nickel(II) chloride hexahydrate (e.g., 0.01 mol in 25 mL of ethanol/water).
-
Complexation: Slowly add the nickel(II) chloride solution to the stirred dithiocarbamate solution at room temperature. A colored precipitate should form immediately.[1]
-
Reaction and Precipitation: Stir the reaction mixture for 1-2 hours at room temperature or under gentle reflux to ensure complete reaction.[1]
-
Isolation: Collect the precipitate by suction filtration.
-
Washing: Wash the solid product thoroughly with distilled water to remove sodium chloride byproduct, followed by a wash with cold ethanol or diethyl ether.[1]
-
Drying: Dry the dark-colored complex in a desiccator over a drying agent.
Protocol 2.3: Synthesis of Bis(diethyldithiocarbamato)copper(II) [Cu(S₂CNEt₂)₂]
This protocol outlines the synthesis of a common Cu(II) complex.
Materials:
-
Sodium diethyldithiocarbamate (NaS₂CNEt₂)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) or Copper(II) Chloride (CuCl₂)
-
Ethanol/Water mixture
Procedure:
-
Ligand Solution: Prepare a solution of sodium diethyldithiocarbamate by dissolving two molar equivalents in an ethanol/water mixture (e.g., 0.02 mol in 50 mL).
-
Metal Salt Solution: Prepare a solution of copper(II) salt by dissolving one molar equivalent in water (e.g., 0.01 mol in 25 mL).
-
Complexation: Add the copper(II) salt solution dropwise to the vigorously stirred ligand solution at room temperature. A dark brown to black precipitate will form instantly.[11]
-
Digestion: Continue stirring the mixture for 30 minutes to an hour to allow for complete precipitation.
-
Isolation and Washing: Filter the solid product and wash it extensively with distilled water, followed by a final rinse with cold ethanol.
-
Drying: Dry the product in a vacuum desiccator.
Workflow for Synthesis and Characterization
A systematic approach is crucial for ensuring the successful synthesis and validation of transition metal dithiocarbamate complexes. The general workflow is depicted below.
Sources
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. researchgate.net [researchgate.net]
- 3. wisdomlib.org [wisdomlib.org]
- 4. Research Portal [ujcontent.uj.ac.za]
- 5. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 6. Transition metal dithiocarbamate complexes - Wikipedia [en.wikipedia.org]
- 7. Sodium diethyldithiocarbamate - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. baselius.ac.in [baselius.ac.in]
- 11. rsc.org [rsc.org]
Troubleshooting & Optimization
Methyl N,N-diethyldithiocarbamate stability in acidic solutions
Welcome to the technical support guide for Methyl N,N-diethyldithiocarbamate (Me-DDTC). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the stability of this compound, particularly in acidic environments. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemistry to empower your experimental design and troubleshooting efforts.
Section 1: Frequently Asked Questions (FAQs) - The Chemistry of Instability
This section addresses fundamental questions regarding the stability of Me-DDTC and dithiocarbamates as a class. Understanding these core principles is the first step in preventing experimental failure.
Q1: Why is this compound inherently unstable in acidic solutions?
A: The instability of this compound in acidic conditions is rooted in the chemical nature of the dithiocarbamate functional group. The process begins with the hydrolysis of the methyl ester to yield N,N-diethyldithiocarbamic acid. This acid is highly unstable and rapidly decomposes.[1] The decomposition of the resulting dithiocarbamic acid is accelerated by acid catalysis.[1]
The mechanism involves protonation of the dithiocarbamate moiety, which leads to the cleavage of the carbon-nitrogen (C-N) bond.[2] For dialkyldithiocarbamates like this one, the decomposition proceeds through a zwitterionic intermediate.[2][3][4] This entire process is extremely rapid in low pH environments.
Q2: What are the final decomposition products of Me-DDTC in an acidic medium?
A: The acid-catalyzed decomposition of the N,N-diethyldithiocarbamate moiety ultimately yields carbon disulfide (CS₂) and diethylamine.[1][5] The initial hydrolysis of the S-methyl group would also produce methanethiol. Therefore, the complete decomposition in acid results in methanethiol, diethylamine, and carbon disulfide. This decomposition is often used intentionally in analytical methods to quantify dithiocarbamate residues by measuring the resulting CS₂.[5][6]
Q3: How significantly does pH impact the decomposition rate of the diethyldithiocarbamate group?
A: The effect of pH is dramatic. The rate of decomposition is directly proportional to the hydrogen ion concentration, meaning it increases exponentially as the pH drops. Dithiocarbamates are generally stable in alkaline solutions but decompose very quickly in acidic ones.[7] To illustrate this, the half-life of diethyldithiocarbamate at a pH of 2 is a mere 0.3 seconds, highlighting its extreme instability under such conditions.
Table 1: pH-Dependent Stability of the N,N-Diethyldithiocarbamate Moiety
| pH Value | Approximate Half-life | Stability Classification |
|---|---|---|
| 2 | 0.3 seconds | Extremely Unstable |
| 4 | < 1 minute | Very Unstable |
| 6 | Several minutes to hours | Unstable |
| 8 | Days | Stable |
| 10 | Weeks | Very Stable |
Note: These values are illustrative and can be influenced by temperature, buffer composition, and the presence of other reagents.
Section 2: Troubleshooting Guide - Practical Solutions for Common Experimental Issues
This section provides actionable protocols to address specific problems you may encounter during your research.
Scenario 1: Inconsistent or Diminishing Analyte Signal in HPLC Analysis
-
User Problem: "I am analyzing Me-DDTC using reverse-phase HPLC with a standard acidic mobile phase (e.g., 0.1% formic acid in water/acetonitrile). My peak area is inconsistent and often decreases with each injection from the same vial. What is happening?"
-
Expert Analysis & Solution: The acidic mobile phase is causing on-the-fly degradation of your analyte in the autosampler and on the column. The decreasing signal is a direct result of the compound decomposing while it awaits injection and during the analytical run. To obtain reliable and reproducible data, you must modify your method to preserve the integrity of the Me-DDTC.
-
Protocol 1: HPLC Method Optimization for Me-DDTC Analysis
-
Adjust Mobile Phase pH:
-
Action: Replace the acidic modifier. Prepare a mobile phase buffered to a pH between 7.5 and 9.0. A 10 mM ammonium bicarbonate or ammonium acetate buffer is often a good starting point.
-
Causality: Dithiocarbamates are stable in alkaline conditions.[7] By raising the pH of the mobile phase, you eliminate the primary driver of degradation—acid catalysis.
-
-
Control Temperature:
-
Action: Set the autosampler temperature to 4°C. If your column oven allows for sub-ambient temperatures, cooling the column can also be beneficial.
-
Causality: Chemical reactions, including degradation, are temperature-dependent. Lowering the temperature will slow down any residual degradation kinetics.
-
-
Optimize Sample Preparation and Diluent:
-
Action: Prepare all standards and samples in an alkaline diluent that is miscible with your mobile phase (e.g., 50:50 acetonitrile:10 mM ammonium bicarbonate, pH 8.5). Prepare samples immediately before placing them in the autosampler.
-
Causality: The sample environment is just as critical as the mobile phase. Ensuring the analyte is in a stabilizing alkaline solution from the moment of preparation until injection is key.
-
-
Minimize Injection Delay:
-
Action: Arrange your sequence so that samples are analyzed as soon as possible after being loaded into the autosampler. Avoid letting samples sit for many hours.
-
Causality: Even under cooled, alkaline conditions, very slow degradation can occur. Minimizing the time from preparation to analysis is a best practice for ensuring maximum accuracy.
-
-
Scenario 2: Rapid Degradation of Stock Solutions
-
User Problem: "I prepared a stock solution of Me-DDTC in methanol, but it seems to lose potency within a day or two, even when stored at 4°C. How can I create a stable stock solution?"
-
Expert Analysis & Solution: Using a neutral or potentially slightly acidic solvent like unbuffered methanol is insufficient to protect Me-DDTC from degradation via hydrolysis. Trace amounts of water or dissolved CO₂ can create a locally acidic environment. A robustly buffered alkaline solution is required for long-term stability.
-
Protocol 2: Preparation and Storage of Stable Me-DDTC Stock Solutions
-
Primary Stock Preparation (High Concentration):
-
Action: If possible, dissolve the neat Me-DDTC material in a minimal amount of a compatible, dry, aprotic organic solvent (e.g., acetonitrile or DMSO).
-
Causality: This minimizes contact with water, which is a reactant in the hydrolysis pathway.
-
-
Working Stock and Standard Preparation:
-
Action: Perform serial dilutions into a basic aqueous buffer. A common and effective choice is 0.1 M trisodium phosphate (Na₃PO₄).[8] The target pH should be in the range of 9-11.
-
Causality: The high pH robustly prevents protonation of the dithiocarbamate moiety, effectively halting the decomposition cascade.
-
-
Storage Conditions:
-
Action: Aliquot the working stock solution into single-use vials, purge with an inert gas (argon or nitrogen), and store at ≤ -20°C (or -80°C for long-term storage).
-
Causality: Aliquoting prevents repeated freeze-thaw cycles. The inert gas displaces oxygen, preventing oxidative degradation, which can be a secondary stability concern. Freezing drastically reduces reaction kinetics.
-
-
Self-Validating QC Check:
-
Action: Prepare a fresh standard solution from the neat material every time a new experiment is run or on a weekly basis. Compare the response of the stored standard to the fresh one. A difference of >5-10% indicates degradation of the stored solution.
-
Causality: This provides a reliable check on the integrity of your stored materials, ensuring that your experimental results are based on an accurate analyte concentration.[7]
-
-
Section 3: Visualizing the Decomposition Pathway
Understanding the mechanism of degradation is crucial for rational experimental design. The following diagram illustrates the key steps in the acid-catalyzed decomposition of the N,N-diethyldithiocarbamate anion, which is formed after the initial hydrolysis of the methyl ester.
Caption: Acid-catalyzed decomposition of the dithiocarbamate anion.
References
- Stability of dithiocarbamates during the preparation and extraction of food samples. (n.d.).
-
Humeres, E., et al. (1999). Mechanisms of Acid Decomposition of Dithiocarbamates. 2. Efficiency of the Intramolecular General Acid Catalysis. The Journal of Organic Chemistry, 64(6), 1807–1813. Retrieved from [Link]
-
Humeres, E., et al. (2002). Mechanisms of Acid Decomposition of Dithiocarbamates. 3. Aryldithiocarbamates and the Torsional Effect. The Journal of Organic Chemistry, 67(11), 3662-3667. Retrieved from [Link]
-
Humeres, E., et al. (2008). Mechanisms of Acid Decomposition of Dithiocarbamates. 5. Piperidyl Dithiocarbamate and Analogues. The Journal of Organic Chemistry, 73(19), 7668–7675. Retrieved from [Link]
- Malik, A. K., & Faheem, M. (2007). Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20 th century. Critical Reviews in Analytical Chemistry, 37(3), 215-231.
- Dasgupta, S., et al. (n.d.). Analysis of Dithiocarbamate Pesticides by GC-MS. Thermo Fisher Scientific.
-
Hogarth, G. (2015). Addressing misconceptions in dithiocarbamate chemistry. Dalton Transactions, 44(32), 14147-14149. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). Method 630.1: The Determination of Dithiocarbamates Pesticides in Municipal and Industrial Wastewater.
-
Corrado, C., et al. (2021). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Foods, 10(9), 2093. Retrieved from [Link]
-
Humeres, E., et al. (2008). Mechanisms of acid decomposition of dithiocarbamates. 5. Piperidyl dithiocarbamate and analogues. PubMed. Retrieved from [Link]
-
Humeres, E., et al. (2008). Mechanisms of Acid Decomposition of Dithiocarbamates. 5. Piperidyl Dithiocarbamate and Analogues. ResearchGate. Retrieved from [Link]
Sources
- 1. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanisms of Acid Decomposition of Dithiocarbamates. 2. Efficiency of the Intramolecular General Acid Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of acid decomposition of dithiocarbamates. 5. Piperidyl dithiocarbamate and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 8. epa.gov [epa.gov]
Technical Support Center: Troubleshooting the Synthesis of Methyl N,N-diethyldithiocarbamate
Welcome to the technical support center for the synthesis of Methyl N,N-diethyldithiocarbamate. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this and related compounds. Here, we address common challenges and byproducts encountered during the synthesis, providing expert insights and practical, field-proven protocols to ensure the integrity and purity of your final product. Our approach is grounded in a deep understanding of the underlying reaction mechanisms to empower you to not only solve immediate issues but also to prevent their recurrence.
Understanding the Core Synthesis and Potential Pitfalls
The synthesis of this compound is a well-established two-step process. The first step involves the nucleophilic addition of diethylamine to carbon disulfide in the presence of a base to form the N,N-diethyldithiocarbamate salt. This is followed by the S-alkylation of the dithiocarbamate anion with a methylating agent, typically methyl iodide. While the reaction appears straightforward, minor deviations in reaction conditions can lead to the formation of several byproducts, complicating purification and compromising the yield and purity of the desired product.
This guide will walk you through the identification and mitigation of these common byproducts, transforming potential synthetic frustrations into successful outcomes.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Here we address some of the most common issues encountered during the synthesis of this compound in a question-and-answer format.
FAQ 1: My reaction mixture has an unexpected color. What does this indicate?
Answer: The expected color of the N,N-diethyldithiocarbamate salt solution is typically pale yellow. Deviations from this can be indicative of side reactions.
-
Deep Yellow to Orange/Brown: This often suggests the presence of polysulfides or oxidation byproducts. Exposure of the reaction mixture to air, especially in the presence of certain metal ions, can lead to the oxidation of the dithiocarbamate.
-
Milky or Cloudy White Precipitate: This may indicate the formation of the diethylammonium N,N-diethyldithiocarbamate salt, which can occur if the base is not strong enough or is used in a substoichiometric amount. This salt has lower solubility in some organic solvents compared to the sodium or potassium salt.
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: For the initial formation of the dithiocarbamate salt, it is best practice to work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Choice of Base: Use of a strong base like sodium hydroxide or potassium hydroxide is recommended to ensure complete deprotonation and formation of the more soluble salt.[1]
-
Temperature Control: Maintain a low temperature (0-5 °C) during the addition of carbon disulfide to diethylamine and the base. This helps to control the exothermic reaction and minimize side reactions.
FAQ 2: My yield is significantly lower than expected. What are the likely causes?
Answer: Low yields can stem from several factors, from incomplete reactions to loss of product during workup.
-
Incomplete Formation of the Dithiocarbamate Salt: As mentioned, insufficient base can lead to an incomplete reaction. Ensure at least one full equivalent of a strong base is used.
-
Decomposition of the Dithiocarbamate: Dithiocarbamic acids are unstable and readily decompose back to the amine and carbon disulfide in acidic conditions.[2] Ensure the reaction and workup conditions remain basic.
-
Loss During Extraction: The N,N-diethyldithiocarbamate salt has some water solubility. During the workup, excessive washing with water or the use of an organic solvent in which the salt is not highly soluble can lead to significant product loss.
-
Volatility of Reactants: Diethylamine and carbon disulfide are volatile. Ensure your reaction setup is well-sealed to prevent the loss of these starting materials.
Troubleshooting Workflow:
Caption: Formation of Tetraethylthiuram Disulfide.
-
Diethylammonium N,N-diethyldithiocarbamate: This salt forms when the diethylamine starting material acts as the base to deprotonate the zwitterionic intermediate formed from the initial reaction of diethylamine and carbon disulfide. This is more likely to occur if an external base is weak or absent.
Purification Protocols for Common Byproducts
Should you identify the presence of byproducts, the following protocols can be employed for their removal.
Protocol 1: Liquid-Liquid Extraction to Remove Diethylammonium N,N-diethyldithiocarbamate
This protocol is effective for separating the desired this compound from the more polar diethylammonium salt.
Step-by-Step Methodology:
-
Dissolve the crude product in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic solution with a 5% aqueous solution of a mild acid (e.g., citric acid or dilute HCl). The diethylammonium salt will preferentially partition into the acidic aqueous phase.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Column Chromatography to Remove Tetraethylthiuram Disulfide
Flash column chromatography is an effective method for separating this compound from the less polar tetraethylthiuram disulfide.
Step-by-Step Methodology:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The less polar tetraethylthiuram disulfide will elute first.
-
Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization for Final Product Polishing
Recrystallization can be used to obtain highly pure, crystalline this compound.
Step-by-Step Methodology:
-
Solvent Selection: A common solvent system is a mixture of hexanes and ethyl acetate. Other options include ethanol/water or isopropanol.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent or solvent mixture.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Advanced Troubleshooting: Investigating Oxidative Byproducts
In some instances, particularly if the reaction is exposed to strong oxidizing conditions, you may encounter further oxidized byproducts such as the sulfoxide or sulfone of this compound. These are known metabolites of related compounds like Disulfiram and can be formed in situ. [3] Potential Oxidative Byproducts:
| Byproduct Name | Structure | Key Analytical Features |
| S-methyl-N,N-diethyldithiocarbamate sulfoxide | (CH₃CH₂)₂NC(S)S(O)CH₃ | Increased polarity compared to the starting material. Look for a molecular ion in the mass spectrum corresponding to M+16. |
| S-methyl-N,N-diethylthiocarbamate sulfone | (CH₃CH₂)₂NC(O)S(O)₂CH₃ | Even greater polarity. Look for a molecular ion in the mass spectrum corresponding to M+32 or M+48 relative to the starting material. |
The presence of these highly polar byproducts may require more rigorous purification by column chromatography, potentially using a more polar solvent system.
Concluding Remarks
The successful synthesis of this compound hinges on careful control of reaction conditions and a proactive approach to identifying and removing potential byproducts. By understanding the chemical principles behind the formation of these impurities and employing the targeted purification strategies outlined in this guide, researchers can consistently achieve high yields of pure product. This technical guide serves as a dynamic resource; we encourage you to reach out with further questions as you navigate your synthetic challenges.
References
-
1H-and 13C-NMR data and the results of elemental analysis of tetraalkylthiuram disulfides. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2021). MDPI. Retrieved January 24, 2026, from [Link]
-
Reaction Pathway and Selectivity Control of Tetraethyl Thiuram Disulfide Synthesis with NaHCO3 as a pH Regulator. (2020). ACS Omega. Retrieved January 24, 2026, from [Link]
-
Addressing misconceptions in dithiocarbamate chemistry. (2015). Dalton Transactions. Retrieved January 24, 2026, from [Link]
-
Reactions of sodium N,N-diethyldithiocarbamate with some organic solvents. (1970). Canadian Journal of Chemistry. Retrieved January 24, 2026, from [Link]
-
Dithiocarbamate synthesis by thiocarbomoylation. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
-
S-Methyl N,N-diethylthiocarbamate. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
-
Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. (2019). Hindawi. Retrieved January 24, 2026, from [Link]
-
Synthesis of transition metal diethyldithiocarbamates and their effect on nodulation and other growth characters in mungbean, Vigna radiata. (2018). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Tetramethylthiuram disulfide. (n.d.). NIST WebBook. Retrieved January 24, 2026, from [Link]
-
Bioactivation of S-methyl N,N-diethylthiolcarbamate to S-methyl N,N-diethylthiolcarbamate sulfoxide. Implications for the role of cytochrome P450. (1995). PubMed. Retrieved January 24, 2026, from [Link]
-
Cascade synthesis of 4H-chromenes by dialkyldithiocarbamate organocatalyst. (2019). Chulalongkorn University Digital Collections. Retrieved January 24, 2026, from [Link]
-
S-Methyl N,N-diethylthiolcarbamate sulfoxide. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
-
Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved January 24, 2026, from [Link]
-
Liquid-liquid Extraction. (n.d.). U.S. Food and Drug Administration. Retrieved January 24, 2026, from [Link]
Sources
- 1. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 3. Bioactivation of S-methyl N,N-diethylthiolcarbamate to S-methyl N,N-diethylthiolcarbamate sulfoxide. Implications for the role of cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Methyl N,N-diethyldithiocarbamate (Me-DEDC) in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl N,N-diethyldithiocarbamate (Me-DEDC) and other dithiocarbamates. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions regarding the interference of these compounds in common biological assays. Our goal is to equip you with the knowledge to anticipate, identify, and overcome experimental challenges, ensuring the integrity and reproducibility of your results.
I. Frequently Asked Questions (FAQs)
This section addresses common queries about the properties of Me-DEDC and its potential for assay interference.
Q1: What is this compound (Me-DEDC) and what are its primary biological activities?
A1: this compound (Me-DEDC) is an organosulfur compound belonging to the dithiocarbamate class. Dithiocarbamates are known for their strong metal-chelating properties and their ability to inhibit various enzymes.[1][2] Me-DEDC is often investigated for its potential therapeutic effects, which are linked to its ability to modulate cellular processes through enzyme inhibition and interaction with metal-dependent pathways.
Q2: Why does Me-DEDC interfere with biological assays?
A2: The interference of Me-DEDC in biological assays stems from its chemical properties. The primary mechanisms of interference are:
-
Metal Chelation: Dithiocarbamates, including Me-DEDC, are potent chelators of divalent and trivalent metal cations such as zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe³⁺).[1][2] This can disrupt the function of metalloenzymes or alter the availability of essential metal cofactors in your assay system.
-
Redox Activity: Me-DEDC can exhibit both antioxidant and pro-oxidant properties, and may undergo redox cycling.[3][4][5] This can lead to artifacts in assays that measure cellular redox state, such as those for reactive oxygen species (ROS) or assays with redox-sensitive readouts (e.g., MTT, resazurin).
-
Enzyme Inhibition: While often the intended activity, the broad-spectrum enzyme inhibitory nature of dithiocarbamates can lead to off-target effects in complex biological systems, causing misinterpretation of results.[1]
-
Direct Reaction with Assay Reagents: The nucleophilic nature of the dithiocarbamate group can lead to direct reactions with assay components, including substrates, detection reagents, or reporter molecules.
Q3: Can Me-DEDC interfere with absorbance- or fluorescence-based assays?
II. Troubleshooting Guides for Specific Assays
This section provides detailed troubleshooting for common issues encountered when using Me-DEDC in specific assay formats.
A. Cell Viability and Cytotoxicity Assays (e.g., MTT, XTT, Resazurin)
Issue: You observe an unexpected increase in cell viability or a decrease in cytotoxicity in the presence of Me-DEDC, even at high concentrations where cell death is expected.
Probable Cause:
The tetrazolium salts (MTT, XTT) and resazurin used in these assays are reduced by cellular dehydrogenases to produce a colored (formazan) or fluorescent (resorufin) product, respectively. Me-DEDC, due to its redox properties, can directly reduce these dyes in a cell-free environment, leading to a false-positive signal that is independent of cellular metabolic activity.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Me-DEDC interference in viability assays.
Experimental Protocol: Cell-Free Interference Test
-
Prepare a dilution series of Me-DEDC in your cell culture medium at the same concentrations used in your experiment.
-
Add the Me-DEDC dilutions to a multi-well plate.
-
Add the MTT, XTT, or resazurin reagent to each well according to the manufacturer's protocol.
-
Incubate the plate for the same duration as your cell-based assay.
-
Measure the absorbance or fluorescence.
-
A significant signal in the absence of cells indicates direct reduction of the dye by Me-DEDC.
B. Enzyme Activity Assays
Issue: You are using Me-DEDC to inhibit a specific enzyme, but you observe inhibition of unrelated enzymes or inconsistent results.
Probable Cause:
The interference of Me-DEDC in enzymatic assays can be multifaceted:
-
Chelation of Metal Cofactors: If your enzyme of interest or another enzyme in a coupled assay system is a metalloenzyme, Me-DEDC can chelate the metal cofactor, leading to non-specific inhibition.[1][2]
-
Reaction with Thiol Groups: Dithiocarbamates can react with cysteine residues in proteins, potentially altering enzyme conformation and activity.[1]
-
Allosteric Inhibition: Me-DEDC might bind to a site other than the active site, inducing a conformational change that inhibits the enzyme.[9]
Troubleshooting Strategy:
-
Characterize Your Enzyme: Determine if your enzyme of interest or any coupling enzymes are metalloenzymes.
-
Run a "Thiol-Rich" Control: Include a reducing agent like dithiothreitol (DTT) in your assay buffer. If the inhibitory effect of Me-DEDC is diminished, it may suggest an interaction with thiol groups.
-
Vary Substrate Concentration: Perform enzyme kinetics in the presence of Me-DEDC to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). This can provide insights into whether it's an active site or allosteric inhibitor.
Data Presentation: Potential Effects of Me-DEDC on Enzyme Kinetics
| Mode of Inhibition | Effect on Km | Effect on Vmax | Plausible Mechanism |
| Competitive | Increases | Unchanged | Me-DEDC binds to the active site. |
| Non-competitive | Unchanged | Decreases | Me-DEDC binds to an allosteric site. |
| Uncompetitive | Decreases | Decreases | Me-DEDC binds to the enzyme-substrate complex. |
| Mixed | Increases or Decreases | Decreases | Me-DEDC binds to both the free enzyme and the enzyme-substrate complex. |
C. Reporter Gene Assays (e.g., Luciferase, β-galactosidase)
Issue: You observe a decrease in the signal from your reporter gene assay that is not proportional to the expected biological effect of Me-DEDC.
Probable Cause:
-
Direct Inhibition of the Reporter Enzyme: Me-DEDC could directly inhibit the reporter enzyme (e.g., luciferase). Firefly luciferase, for instance, is an ATP-dependent enzyme, and its activity can be influenced by compounds that affect cellular metabolism.[10][11]
-
Chelation of Essential Cations: Some reporter systems may have specific cation requirements that can be disrupted by Me-DEDC's chelating properties.
-
Optical Interference: If Me-DEDC or its metabolites are colored or fluorescent, they can quench the luminescent or fluorescent signal from the reporter.[6][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Me-DEDC interference in reporter gene assays.
Experimental Protocol: Cell-Free Reporter Enzyme Inhibition Assay
-
Obtain purified reporter enzyme (e.g., recombinant luciferase).
-
In a multi-well plate, combine the purified enzyme, its substrate, and a dilution series of Me-DEDC in the appropriate assay buffer.
-
Measure the luminescent or fluorescent signal immediately and over time.
-
A dose-dependent decrease in signal indicates direct inhibition of the reporter enzyme.
III. General Recommendations for Working with Me-DEDC
-
Always Run Appropriate Controls: As highlighted in the troubleshooting guides, cell-free controls are essential to identify and deconvolute assay artifacts.
-
Use Orthogonal Assays: To confirm a biological effect, use a secondary assay that relies on a different detection principle. For example, if you observe cytotoxicity with an MTT assay, confirm it with an ATP-based assay or by direct cell counting.
-
Consider Compound Purity: Impurities in your Me-DEDC stock could be responsible for some of the observed interference.
-
Mind Your Solvent: Ensure that the solvent used to dissolve Me-DEDC (e.g., DMSO) is at a final concentration that does not affect your assay.[9]
By understanding the underlying chemical properties of this compound and employing rigorous experimental design with appropriate controls, you can confidently navigate the challenges of working with this compound and generate reliable, high-quality data.
IV. References
-
Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
Mechanism of Action Assays for Enzymes - Assay Guidance Manual. (2012). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
Bolton, J. L., & van den Berg, C. M. (2019). Chemical motifs that redox cycle and their associated toxicity. RSC Chemical Biology, 1(1), 15-26. Retrieved January 25, 2026, from [Link]
-
van der Kroef, M., et al. (2021). Reporter gene comparison demonstrates interference of complex body fluids with secreted luciferase activity. Scientific Reports, 11(1), 1-13. Retrieved January 25, 2026, from [Link]
-
Interference with Fluorescence and Absorbance - Assay Guidance Manual. (2015). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
Rotilio, G., et al. (1985). Biochemical mechanism of oxidative damage by redox-cycling drugs. Environmental Health Perspectives, 64, 259-264. Retrieved January 25, 2026, from [Link]
-
Baggs, J. E., & Hogenesch, J. B. (2016). In-depth Characterization of Firefly Luciferase as a Reporter of Circadian Gene Expression in Mammalian Cells. PLOS ONE, 11(10), e0164513. Retrieved January 25, 2026, from [Link]
-
Powis, G. (1989). Free radical mediated cell toxicity by redox cycling chemicals. Pharmacology & Therapeutics, 44(2), 237-262. Retrieved January 25, 2026, from [Link]
-
Cvek, B. (2020). Disulfiram and Its Derivatives: An Immortal Phoenix of Drug Repurposing. Cancers, 12(7), 1833. Retrieved January 25, 2026, from [Link]
-
Oniemayin, F. E., et al. (2022). The Versatility in the Applications of Dithiocarbamates. Molecules, 27(15), 4976. Retrieved January 25, 2026, from [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. Retrieved January 25, 2026, from [Link]
Sources
- 1. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Free radical mediated cell toxicity by redox cycling chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disulfiram and Its Derivatives: An Immortal Phoenix of Drug Repurposing [mdpi.com]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biochemical mechanism of oxidative damage by redox-cycling drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Reporter gene comparison demonstrates interference of complex body fluids with secreted luciferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In-depth Characterization of Firefly Luciferase as a Reporter of Circadian Gene Expression in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Alternative Chelating Agents for Heavy Metal Detoxification
For Researchers, Scientists, and Drug Development Professionals
The landscape of heavy metal chelation therapy is evolving. While dithiocarbamates like Methyl N,N-diethyldithiocarbamate have established roles, the demand for agents with improved safety profiles, oral bioavailability, and specific metal affinities has driven the development and clinical adoption of several alternatives. This guide provides an in-depth comparison of key chelating agents, supported by experimental data and protocols, to aid researchers in making informed decisions for preclinical and clinical applications.
Overview of Principal Alternative Chelating Agents
Chelation therapy is the cornerstone for managing toxic metal exposures.[1] An ideal chelating agent should exhibit high affinity for toxic heavy metals, low affinity for essential endogenous metals, and possess pharmacokinetic properties that facilitate the excretion of the metal-chelate complex with minimal side effects.[2] The following agents represent the most clinically significant alternatives to dithiocarbamates.
-
Dimercaprol (British Anti-Lewisite, BAL): Developed during World War II as an antidote to the arsenic-based chemical weapon Lewisite, BAL is a dithiol compound effective for treating arsenic, mercury, gold, and severe lead poisoning.[3][4] Its lipophilic nature allows it to cross cell membranes.[3] However, BAL has a narrow therapeutic index and is associated with numerous adverse effects, including nephrotoxicity and hypertension.[5][6]
-
Meso-2,3-dimercaptosuccinic acid (DMSA, Succimer): A water-soluble analog of dimercaprol, DMSA is an orally administered chelator approved by the U.S. FDA for treating lead poisoning in children.[3][7] It is also effective for arsenic and mercury intoxication.[2][7] Its hydrophilic nature limits its entry into cells, reducing the risk of redistributing metals to the brain.[1][7]
-
2,3-Dimercapto-1-propanesulfonic acid (DMPS): Another water-soluble derivative of dimercaprol, DMPS is used internationally for the treatment of mercury and arsenic poisoning.[3][8] It can be administered orally or intravenously.[9] Studies suggest DMPS does not redistribute lead or mercury to the brain in animal models.[10]
-
Calcium disodium ethylenediaminetetraacetic acid (CaNa₂EDTA): EDTA is a polyamino carboxylic acid that is administered intravenously.[2] It is a primary treatment for severe lead poisoning and is also effective for cadmium toxicity.[9][11] A significant drawback is its potential to chelate essential minerals like zinc and calcium, necessitating careful patient monitoring.[2][12]
Comparative Performance Analysis
The choice of a chelating agent is dictated by the specific heavy metal involved, the severity of intoxication, and the patient's clinical status. The following tables summarize the key performance characteristics of these agents based on available data.
Table 1: Metal Affinity and Clinical Application
| Chelating Agent | Primary Metal Targets | Secondary Metal Targets | Administration Route | Key Clinical Considerations |
| Dimercaprol (BAL) | Arsenic, Inorganic Mercury, Lead | Gold, Copper | Deep Intramuscular | Narrow therapeutic window; risk of metal redistribution to the CNS.[3][5] |
| DMSA (Succimer) | Lead, Mercury | Arsenic | Oral | FDA-approved for pediatric lead poisoning; good safety profile.[7][13] |
| DMPS | Mercury, Arsenic | Antimony, Lead, Copper | IV, Oral | Not FDA-approved in the U.S.; effective for multiple metals.[7][9] |
| CaNa₂EDTA | Lead | Cadmium, Aluminum | IV | Risk of nephrotoxicity and essential mineral depletion (Zn, Ca).[2][9][11] |
Table 2: Pharmacokinetic and Safety Profile
| Chelating Agent | Bioavailability (Oral) | Half-life | Excretion Route | Common Adverse Effects |
| Dimercaprol (BAL) | N/A (IM only) | Short (peak plasma in 30-60 min) | Renal | Hypertension, tachycardia, nausea, vomiting, pain at injection site.[3] |
| DMSA (Succimer) | ~25-40% | 2-3 hours | Renal | GI distress, transient elevation of liver enzymes, rash.[12][14] |
| DMPS | Low | ~20 hours | Renal | Allergic reactions, GI upset.[9] |
| CaNa₂EDTA | Poor | ~20-60 minutes | Renal | Nephrotoxicity, hypocalcemia, zinc depletion, phlebitis.[2] |
Mechanisms of Chelation: A Deeper Dive
The efficacy of these chelating agents stems from their chemical structures, which allow them to form stable, non-toxic complexes with heavy metals that can be excreted from the body.[1]
Dithiol chelators like BAL, DMSA, and DMPS utilize their sulfhydryl (-SH) groups to form stable five-membered rings with metal ions such as arsenic and mercury.[3] This complex formation prevents the metal from binding to and inactivating essential enzymes, such as pyruvate dehydrogenase, thereby mitigating cellular toxicity.[3][4]
EDTA, on the other hand, is a hexadentate ligand, meaning it can form six bonds with a single metal ion, creating a very stable, water-soluble complex that is readily cleared by the kidneys.[11]
Caption: General mechanism of heavy metal chelation therapy.
Experimental Protocols for Evaluation
The preclinical and clinical evaluation of chelating agents requires robust and validated experimental protocols. Here, we outline two fundamental assays for assessing the efficacy and safety of novel or existing chelators.
Protocol 1: In Vitro Assessment of Chelation Efficacy by ICP-MS
This protocol provides a quantitative measure of a chelating agent's ability to bind to specific heavy metals in a controlled environment.
Objective: To determine the binding capacity of a chelating agent for various heavy metals.
Methodology:
-
Prepare Standard Solutions: Create standard solutions of the heavy metals of interest (e.g., Pb, Hg, Cd, As) at known concentrations in a buffered solution (e.g., PBS, pH 7.4).
-
Incubate with Chelator: Add the chelating agent at various molar ratios to the metal solutions.
-
Separate Free and Bound Metal: Use a technique like ultrafiltration to separate the metal-chelate complexes from free metal ions.
-
Quantify Metal Concentrations: Analyze the concentration of the metal in the filtrate (free metal) using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Calculate Binding Efficacy: The reduction in free metal concentration in the presence of the chelator indicates its binding efficacy.
Sources
- 1. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chelating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dimercaprol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Dimercaprol - Wikipedia [en.wikipedia.org]
- 6. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 7. DMSA vs DMPS vs EDTA: Comparing Chelation Therapy Options - Rock Ridge Pharmacy | Your Local Glen Rock Pharmacy [rockridgepharmacy.com]
- 8. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journaljammr.com [journaljammr.com]
- 10. Sodium 2,3-dimercapto-1-propanesulfonate (DMPS) treatment does not redistribute lead or mercury to the brain of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Safety and efficacy of meso-2,3-dimercaptosuccinic acid (DMSA) in children with elevated blood lead concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of meso-2,3-dimercaptosuccinic acid in patients with lead poisoning and in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Flotation Collectors: Methyl N,N-diethyldithiocarbamate vs. Xanthates
In the realm of mineral processing, the efficiency of froth flotation is paramount, dictating the economic viability of extracting valuable minerals from their ores. At the heart of this process lies the collector, a chemical reagent that selectively imparts hydrophobicity to the desired mineral particles, enabling their attachment to air bubbles and subsequent recovery in the froth. For decades, xanthates have been the workhorse collectors in the flotation of sulfide minerals. However, the continuous drive for improved recovery, selectivity, and environmental performance has led to the exploration and application of alternative collectors, among which dithiocarbamates, and specifically Methyl N,N-diethyldithiocarbamate, have garnered significant attention.
This guide provides an in-depth, objective comparison of the performance of this compound and traditional xanthate collectors in froth flotation. Drawing upon experimental data and established scientific principles, we will delve into their chemical nature, mechanisms of action, and practical performance in various mineral systems. This document is intended for researchers, metallurgists, and mineral processing engineers seeking to optimize their flotation circuits and make informed decisions on collector selection.
Chemical and Structural Fundamentals
A thorough understanding of the chemical structures of these collectors is fundamental to comprehending their behavior in a flotation pulp.
Xanthates are organosulfur compounds with the general formula ROCS2-M+, where R is an alkyl group and M is an alkali metal. The collecting power and selectivity of xanthates are influenced by the length and branching of the alkyl chain.[1] Shorter-chain xanthates, such as sodium ethyl xanthate (SEX), are generally more selective but less powerful, while longer-chain xanthates, like potassium amyl xanthate (PAX), are more powerful but less selective.[2]
This compound belongs to the dithiocarbamate family of compounds, characterized by the functional group R2NCS2-. In this specific case, the R groups are ethyl substituents, and a methyl group is attached to one of the sulfur atoms. Dithiocarbamates are known for their strong chelating properties with metal ions.[3]
Figure 1: General chemical structures of xanthate and this compound.
Mechanism of Action: A Tale of Two Adsorptions
The efficacy of a collector is intrinsically linked to its ability to adsorb onto the mineral surface, rendering it hydrophobic. Both xanthates and dithiocarbamates achieve this, but through nuanced mechanisms.
Xanthate Adsorption: The interaction of xanthates with sulfide mineral surfaces is a complex electrochemical process.[4][5] It is widely accepted that xanthate adsorption can occur through chemisorption, where a chemical bond is formed between the collector and the metal ions on the mineral surface, or through the formation of a metal-xanthate precipitate on the surface.[6] The process is often described by a mixed potential model, where the anodic oxidation of xanthate is coupled with the cathodic reduction of oxygen.[4][7]
This compound Adsorption: Dithiocarbamates are recognized as powerful collectors due to their strong chelating ability with metal ions.[8] Their adsorption on sulfide minerals is predominantly through chemisorption, forming stable metal-dithiocarbamate complexes on the mineral surface.[3] This strong chemical bond often leads to a more robust and stable hydrophobic layer compared to xanthates. Density functional theory (DFT) calculations have shown that the adsorption of diethyldithiocarbamate on minerals like pyrite is a strong chemical bonding, while on minerals like sphalerite and lead sulfate it is a weaker physical bonding.[3]
Figure 2: Simplified workflow of collector adsorption on a mineral surface.
Performance Comparison: Experimental Evidence
Direct, comprehensive comparisons of this compound and xanthates under identical conditions are limited in publicly available literature. However, by synthesizing data from various studies, a comparative performance overview can be constructed.
Collecting Power and Recovery
Experimental evidence suggests that dithiocarbamates often exhibit a stronger collecting power than xanthates, leading to higher recoveries, particularly for copper minerals.[8]
| Mineral | Collector | Dosage (g/t) | pH | Recovery (%) | Concentrate Grade (%) | Reference |
| Copper Ore | S-allyl N-ethyldithiocarbamate | 13.6 | 10.0 | 91.2 | 28.5 | [8] |
| Copper Ore | o-isopropyl N-ethylthiocarbamate (Standard) | 13.6 | 10.0 | 89.8 | 27.9 | [8] |
| Chalcopyrite | Potassium Amyl Xanthate (PAX) | 100 | - | 85.97 | 10.93 | [9] |
| Chalcopyrite | Sodium Isopropyl Xanthate (SIPX) | 50 | - | 74.85 | 13.39 | [9] |
| Galena | Thiocarbamate Collector | - | ~9-9.5 | >90 | - | [10] |
| Galena | Straight-chain Xanthates (PEX, PAX) | - | ~9-9.5 | >90 | - | [11] |
| Sphalerite | Aero 3477 (Dithiophosphate) | - | 6 | 76.7 | 42.9 | [12] |
| Sphalerite | Amyl Xanthate (PAX) | - | 6 | 78.5 | 33 | [12] |
Note: The data presented is from different studies with varying ore types and experimental conditions, and thus should be interpreted with caution. A direct comparison may not be entirely accurate.
Selectivity
Selectivity, the ability to float the target mineral while rejecting gangue minerals, is a critical performance metric. While dithiocarbamates are powerful collectors, their high strength can sometimes lead to reduced selectivity against iron sulfides like pyrite, unless depressants are used.[13] The selectivity of xanthates can be more readily controlled by adjusting the alkyl chain length.[2]
pH and Dosage Optimization
The optimal pH for xanthate flotation is typically in the alkaline range, as they tend to decompose in acidic conditions.[14] Dithiocarbamates are generally considered to be more stable over a wider pH range.[2] The strong collecting power of dithiocarbamates may allow for lower dosages compared to xanthates to achieve similar or higher recoveries.
Experimental Protocols for Collector Evaluation
To objectively compare the performance of different collectors, a standardized experimental protocol is crucial. The following outlines a general procedure for a laboratory batch flotation test.
Ore Preparation and Grinding
-
Crushing and Grinding: The ore sample is first crushed and then ground in a laboratory mill to a predetermined particle size, typically 80% passing a specific mesh size (e.g., 100 µm).[14] This ensures liberation of the valuable minerals from the gangue.
-
Pulp Preparation: A slurry, or pulp, is prepared by mixing the ground ore with water to a specific solids concentration (e.g., 30-40% solids by weight).[13]
Flotation Procedure
-
Cell Setup: The pulp is transferred to a laboratory flotation cell, such as a Denver-type cell.[13] The cell is agitated at a constant speed to keep the particles in suspension.
-
pH Adjustment: The pH of the pulp is adjusted to the desired level using reagents like lime (CaO) or sulfuric acid (H₂SO₄).[13]
-
Depressant Addition (if required): If necessary, a depressant is added to prevent the flotation of certain gangue minerals.
-
Collector Addition and Conditioning: The collector (either this compound or a xanthate) is added at a specific dosage. The pulp is then "conditioned" for a set period (e.g., 2-5 minutes) to allow the collector to adsorb onto the mineral surfaces.[14]
-
Frother Addition: A frother is added to create a stable froth.
-
Flotation: Air is introduced into the cell, and the mineral-laden froth is collected for a predetermined time.[14] Concentrates are typically collected at timed intervals to assess flotation kinetics.[14]
Analysis and Calculation
-
Drying and Weighing: The collected concentrate and the remaining tailings are dried and weighed.
-
Assaying: The concentrate and tailings are assayed to determine their metal content.
-
Performance Calculation: The recovery and grade of the valuable mineral are calculated using the following formulas:[15]
-
Recovery (%) = (Mass of metal in concentrate / Mass of metal in feed) x 100
-
Grade (%) = (Mass of metal in concentrate / Total mass of concentrate) x 100
-
Figure 3: General workflow for a laboratory flotation test to evaluate collector performance.
Environmental and Safety Considerations
Both xanthates and dithiocarbamates present environmental and safety challenges that must be managed. Xanthates are known to be unstable and can decompose to form carbon disulfide (CS₂), a toxic and flammable substance.[16][17] This has led to increased scrutiny and the search for more environmentally benign alternatives. Dithiocarbamates, while generally more stable, can also have aquatic toxicity.[18] Regulatory bodies are increasingly focusing on the environmental impact of mining chemicals, with some jurisdictions including xanthates on watch lists for water quality monitoring.[19] Therefore, proper handling, storage, and disposal of these reagents, as well as the treatment of process water, are critical to minimize their environmental footprint.
Conclusion
The choice between this compound and xanthates as the primary collector in a flotation circuit is a complex decision that depends on a multitude of factors, including the ore mineralogy, desired recovery and grade, operating conditions, and economic and environmental considerations.
This compound often demonstrates superior collecting power, potentially leading to higher recoveries at lower dosages. Its strong chelating nature results in a robust hydrophobic layer on the mineral surface. However, its high strength may necessitate careful control to maintain selectivity.
Xanthates , as the established industry standard, offer a well-understood performance profile and a range of options with varying collecting power and selectivity based on their alkyl chain length. Their primary drawback lies in their relative instability and the formation of hazardous decomposition products.
Ultimately, the optimal collector selection should be determined through rigorous laboratory and pilot-scale testing on the specific ore . A thorough understanding of the principles outlined in this guide will empower researchers and engineers to conduct these evaluations effectively and make informed decisions that maximize both metallurgical performance and environmental stewardship.
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A Comparative Guide to Dithiocarbamate Esters in Coordination Chemistry: Synthesis, Properties, and Applications
For researchers, medicinal chemists, and materials scientists, dithiocarbamate esters represent a remarkably versatile class of ligands in coordination chemistry. Their facile synthesis, tunable electronic and steric properties, and strong chelating ability have led to a vast array of metal complexes with diverse applications, ranging from anticancer agents and single-source precursors for nanomaterials to vulcanization accelerators and analytical reagents.[1][2][3] This guide provides an in-depth comparative study of dithiocarbamate esters, offering experimental insights and data to inform ligand selection and complex design.
The Dithiocarbamate Ligand: A Tunable Chelator
Dithiocarbamates are monoanionic ligands with the general formula R₂NCS₂⁻. A key feature of their coordination chemistry is the significant contribution of the thioureide resonance form, which results from the delocalization of the nitrogen lone pair onto the sulfur atoms. This electronic flexibility allows dithiocarbamates to stabilize metals in a wide range of oxidation states.[2] The substituents (R groups) on the nitrogen atom play a crucial role in modulating the electronic and steric properties of the ligand, which in turn dictates the characteristics of the resulting metal complex.[1]
The choice of the amine precursor (R₂NH) directly influences the properties of the dithiocarbamate ligand and its subsequent metal complexes. The electronic nature of the R groups (electron-donating or electron-withdrawing) and their steric bulk are the primary levers for tuning the ligand's properties.
Synthesis of Dithiocarbamate Ligands and their Metal Complexes: A Validated Protocol
The synthesis of dithiocarbamate ligands is typically a straightforward one-pot reaction. The following protocol for the synthesis of sodium N,N-diethyldithiocarbamate is a representative example and can be adapted for other primary or secondary amines.
Experimental Protocol: Synthesis of Sodium N,N-diethyldithiocarbamate
Materials:
-
Diethylamine
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (NaOH)
-
Methanol
Procedure:
-
In a two-necked flask equipped with a stirrer, dissolve 100 mmol of sodium hydroxide in 175 mL of pure methanol.
-
To the stirred solution, add 100 mmol of diethylamine.
-
Cool the mixture in an ice bath.
-
Slowly add 100 mmol of carbon disulfide dropwise to the stirred reaction mixture at room temperature.
-
After the addition of CS₂ is complete, continue stirring for an additional hour.
-
The reaction mixture can then be left overnight, followed by evaporation of the solvent to yield the sodium diethyldithiocarbamate salt.[4]
This method, known as the replacement reaction approach, is favored for its ability to produce high-purity dithiocarbamate salts.[1]
Experimental Protocol: Synthesis of a Transition Metal Dithiocarbamate Complex (e.g., Bis(diethyldithiocarbamato)nickel(II))
Materials:
-
Sodium diethyldithiocarbamate
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Ethanol
-
Water
Procedure:
-
Prepare an aqueous solution of the metal salt (e.g., dissolve NiCl₂·6H₂O in water).
-
Prepare an aqueous solution of the sodium diethyldithiocarbamate ligand.
-
Add the metal salt solution dropwise to the stirred ligand solution. A precipitate of the metal dithiocarbamate complex will form immediately.
-
Stir the reaction mixture at room temperature for approximately 2 hours to ensure complete reaction.[5]
-
Collect the precipitate by filtration.
-
Wash the precipitate with water and then with methanol to remove any unreacted starting materials and byproducts.
-
Dry the resulting complex, for example, over calcium chloride in a desiccator.[5]
This general salt metathesis reaction is widely applicable for the synthesis of a variety of transition metal dithiocarbamate complexes.[6]
Caption: General workflow for the synthesis of dithiocarbamate ligands and their metal complexes.
Comparative Analysis of Dithiocarbamate Esters: The Impact of R Groups
The electronic and steric nature of the substituents on the nitrogen atom significantly influences the properties of both the dithiocarbamate ligand and its metal complexes.
Spectroscopic Properties: An Infrared (IR) Spectroscopy Case Study
Infrared spectroscopy is a powerful tool for characterizing dithiocarbamate complexes. The positions of the ν(C-N) (thioureide) and ν(C-S) stretching bands are particularly informative. The ν(C-N) band, typically found between 1450 and 1550 cm⁻¹, provides insight into the C-N bond order. A higher frequency suggests a greater contribution from the thioureide resonance form and increased double-bond character. The ν(C-S) band, usually observed between 950 and 1050 cm⁻¹, is indicative of the sulfur-carbon bond strength. A single ν(C-S) band is often characteristic of a symmetric, bidentate coordination of the dithiocarbamate ligand.[3]
The electronic effect of the R groups directly impacts these vibrational frequencies. Electron-donating groups (e.g., alkyl groups) increase the electron density on the nitrogen atom, enhancing the delocalization of the lone pair and increasing the C-N bond order, resulting in a shift of the ν(C-N) band to a higher wavenumber. Conversely, electron-withdrawing groups would be expected to decrease the C-N bond order and shift the ν(C-N) band to a lower wavenumber.
Table 1: Comparative IR Spectral Data of Sodium Dithiocarbamates and their Metal Complexes
| Dithiocarbamate Ligand (Sodium Salt) | R Group | ν(C-N) (cm⁻¹) of Ligand | ν(C-N) (cm⁻¹) of Ni(II) Complex | ν(C-S) (cm⁻¹) of Ligand | ν(C-S) (cm⁻¹) of Ni(II) Complex | Reference |
| Sodium dimethyldithiocarbamate | -CH₃ | 1490 | ~1520 | 989 | ~995 | [7] |
| Sodium diethyldithiocarbamate | -C₂H₅ | 1480 | ~1510 | 990 | ~998 | [7] |
| Sodium dipropyldithiocarbamate | -C₃H₇ | 1470 | ~1500 | 980 | ~985 | [7] |
| Sodium diisopropyldithiocarbamate | -CH(CH₃)₂ | 1440 | ~1480 | 945 | ~950 | [7] |
| Sodium diisobutyldithiocarbamate | -CH₂(CH(CH₃)₂) | 1470 | ~1500 | 980 | ~985 | [7] |
Note: The values for the Ni(II) complexes are approximate and can vary slightly depending on the specific literature source.
The data in Table 1 illustrates that as the electron-donating ability of the alkyl groups increases (and steric hindrance around the nitrogen also changes), there are discernible shifts in the IR absorption frequencies. The shift of the ν(C-N) band to higher wavenumbers upon complexation is indicative of the increased double bond character of the C-N bond due to coordination.[3]
Coordination Modes
Dithiocarbamate ligands can adopt several coordination modes, with the most common being bidentate chelation through the two sulfur atoms. However, monodentate and bridging coordination modes are also known. The nature of the R groups and the metal center can influence the preferred coordination mode.
Caption: Common coordination modes of dithiocarbamate ligands.
Impact of Dithiocarbamate Ester Variation on Applications
The ability to fine-tune the properties of dithiocarbamate complexes by varying the R groups has significant implications for their applications.
Biological Activity: A Case Study in Anticancer Drug Development
Metal dithiocarbamate complexes have shown promising anticancer activity, often through mechanisms involving the inhibition of the proteasome and induction of apoptosis.[8] The lipophilicity of the complex, which can be modulated by the R groups, is a critical factor influencing its cellular uptake and biological activity. Generally, an increase in the lipophilicity of the complex, often achieved by using larger or more aromatic R groups, can lead to enhanced cytotoxicity.
Table 2: Comparative Anticancer Activity of Gold(I) Dithiocarbamate Complexes
| Complex | R Groups | Cancer Cell Line | IC₅₀ (µM) | Reference |
| [Au(PPh₃)(S₂CN(CH₃)₂)] | Methyl | A549 (Lung) | >10 | [9] |
| [Au(PPh₃)(S₂CN(C₂H₅)₂)] | Ethyl | A549 (Lung) | 5.2 | [9] |
| [Au(PPh₃)(S₂CN(CH₂Ph)₂)] | Benzyl | A549 (Lung) | 1.8 | [9] |
| [Au(NHC)(S₂CN(C₂H₅)₂)] | Ethyl (with N-heterocyclic carbene) | MCF-7 (Breast) | ~1-5 | [9] |
Note: IC₅₀ values are highly dependent on the specific cell line and experimental conditions. This table provides a general trend.
The data suggests that increasing the size and aromaticity of the R groups can lead to lower IC₅₀ values, indicating higher potency. This is likely due to increased lipophilicity, which facilitates passage through the cell membrane.
Single-Source Precursors for Metal Sulfide Nanoparticles
Dithiocarbamate complexes are excellent single-source precursors for the synthesis of metal sulfide nanoparticles.[10] The decomposition of the complex at elevated temperatures yields the corresponding metal sulfide. The choice of the dithiocarbamate precursor, particularly the R groups, can influence the size, phase, and morphology of the resulting nanoparticles.[11][12]
For instance, the thermal decomposition of [Fe(S₂CNⁱBu₂)₃] in oleylamine can be controlled to produce different phases of iron sulfide nanoparticles.[12] The decomposition temperature and precursor concentration are critical parameters that, in conjunction with the nature of the dithiocarbamate ligand, determine the final product. The use of di-isobutyl-dithiocarbamate complexes has been shown to be effective in producing ternary sulfides like FeNi₂S₄ and (Fe,Ni)₉S₈.[13]
Table 3: Influence of Dithiocarbamate Precursor on Nanoparticle Synthesis
| Dithiocarbamate Precursor | Metal(s) | Nanoparticle Obtained | Key Synthesis Parameter(s) | Reference |
| [Fe(S₂CNⁱBu₂)₃] | Fe | Greigite (Fe₃S₄) | Hydrothermal decomposition in oleylamine | [12] |
| [Fe(S₂CNⁱBu₂)₃]/[Ni(S₂CNⁱBu₂)₂] | Fe, Ni | Violarite (FeNi₂S₄) or Pentlandite ((Fe,Ni)₉S₈) | Decomposition temperature | [13] |
| [M(S₂CNR₂)n] | Various | Various metal sulfides | Precursor choice, temperature, concentration | [11][13] |
The ease of synthesis and the ability to tune the decomposition properties by modifying the R groups make dithiocarbamate complexes highly attractive precursors for the controlled synthesis of a wide range of metal sulfide nanomaterials.[14]
Conclusion: A Versatile Platform for Coordination Chemistry
Dithiocarbamate esters offer a powerful and adaptable platform for the design and synthesis of metal complexes with a wide spectrum of properties and applications. By judiciously selecting the amine precursor, researchers can systematically tune the electronic and steric characteristics of the dithiocarbamate ligand, thereby controlling the coordination chemistry, spectroscopic signatures, biological activity, and material properties of the resulting metal complexes. The straightforward and high-yielding synthetic protocols further enhance their appeal for both fundamental research and applied sciences. This guide has provided a comparative overview and practical experimental data to empower researchers in harnessing the full potential of dithiocarbamate esters in their scientific endeavors.
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A Senior Application Scientist's Guide to Determining Stability Constants of Methyl N,N-diethyldithiocarbamate Metal Complexes
For researchers, scientists, and professionals in drug development, understanding the intricate dance between a metal ion and a ligand is paramount. The stability constant (β) of a metal complex is the key quantifier of this interaction, defining the strength of the bond and predicting the complex's behavior in a given system. This guide provides an in-depth, technically-grounded comparison of methods for determining the stability constants of metal complexes with Methyl N,N-diethyldithiocarbamate, a ligand of significant interest due to the diverse applications of dithiocarbamates in medicine and materials science.[1]
This document is structured to provide not just procedural steps, but the underlying scientific rationale, empowering you to make informed decisions in your experimental design.
The 'Why': Understanding Stability Constants and Their Criticality
A complexation reaction in solution is an equilibrium process where a central metal ion (M) binds with one or more ligands (L) to form a complex (MLn).[2]
M + nL ⇌ MLn
The overall stability constant (βn) is the equilibrium constant for this reaction:
βn = [MLn] / ([M][L]ⁿ)
Where:
-
[MLn] is the concentration of the metal-ligand complex.
-
[M] is the concentration of the free metal ion.
-
[L] is the concentration of the free ligand.
A higher β value signifies a more stable complex. This is not merely an academic value; it has profound practical implications:
-
In Drug Development: The stability of a metal-based drug determines its bioavailability, its interaction with biological targets, and its potential for toxicity due to the release of free metal ions.
-
In Analytical Chemistry: Complexation reactions are the foundation of numerous analytical techniques, including titrations and extractions.[2] Knowing the stability constant allows for the optimization of these methods.
-
In Environmental Science: The transport and fate of heavy metals in the environment are governed by their complexation with natural ligands.[1]
Choosing Your Weapon: A Comparative Guide to Experimental Methods
Several techniques can be employed to determine stability constants, each with its own set of advantages and limitations. The choice of method is dictated by the specific properties of the metal-ligand system, the available instrumentation, and the desired level of precision.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| UV-Visible Spectrophotometry | Measures the change in absorbance as the complex forms. | Widely available, sensitive, can be used for colored complexes. | Requires the complex to have a distinct UV-Vis spectrum from the reactants; can be complex for multi-step equilibria. | Rapid screening and determination of stoichiometry and stability constants for chromophoric complexes. |
| Potentiometric Titration | Monitors the change in the potential of an ion-selective electrode (e.g., pH electrode) during titration.[3] | High precision, can be used for colorless complexes, provides information on protonation constants of the ligand.[4] | Requires a suitable ion-selective electrode, can be time-consuming. | Systems where the ligand has acidic or basic properties. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding event. | Provides a complete thermodynamic profile (ΔH, ΔS, and Ka), highly accurate. | Requires specialized and expensive instrumentation, sensitive to experimental conditions. | Obtaining a comprehensive understanding of the binding thermodynamics. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Monitors changes in the chemical shifts of the ligand or metal nucleus upon complexation. | Provides detailed structural information, can study systems with multiple equilibria. | Lower sensitivity compared to other methods, requires specialized equipment and expertise. | Elucidating the structure of the complex in solution and studying dynamic equilibria. |
Expert Insight: For this compound complexes, which often exhibit distinct colors, UV-Visible spectrophotometry offers a highly accessible and powerful starting point. Potentiometric titration is also an excellent choice, particularly for gaining a comprehensive understanding of the system by first determining the ligand's protonation constants.
In the Lab: Detailed Experimental Protocols
Here, we provide self-validating, step-by-step protocols for the two most common spectrophotometric methods. The key to trustworthiness in these protocols lies in meticulous preparation and adherence to controlled conditions.
Prerequisite: Controlling the Experimental Environment
The stability of a complex is highly dependent on factors like pH, ionic strength, and temperature.[5] Therefore, it is crucial to maintain constant conditions throughout the experiment.
-
pH: Use a suitable buffer system to maintain a constant pH, especially since the protonation state of the dithiocarbamate ligand can influence its complexing ability.
-
Ionic Strength: Maintain a constant ionic strength by adding a high concentration of an inert electrolyte (e.g., 0.1 M KNO3 or NaClO4).[6][7] This minimizes changes in activity coefficients.[6]
-
Temperature: Perform all measurements in a thermostatted cell to ensure a constant temperature.[5]
Method 1: Job's Method of Continuous Variation
This method is ideal for determining the stoichiometry of the dominant complex in solution.[8] The principle involves preparing a series of solutions where the mole fraction of the metal and ligand varies, but the total molar concentration remains constant.[9]
Caption: Workflow for Job's Method of Continuous Variation.
-
Prepare Stock Solutions: Prepare equimolar stock solutions (e.g., 1x10⁻³ M) of the metal salt and this compound in a suitable solvent system with the chosen buffer and inert electrolyte.
-
Prepare a Series of Solutions: In a series of volumetric flasks, prepare solutions by mixing the metal and ligand stock solutions in varying ratios (e.g., 0:10, 1:9, 2:8, ..., 10:0), ensuring the total volume is constant.
-
Equilibration: Allow the solutions to stand for a sufficient time to ensure the complexation equilibrium is reached.
-
Spectrophotometric Measurement: Determine the wavelength of maximum absorbance (λmax) for the complex. Measure the absorbance of each solution at this λmax.
-
Data Analysis: Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the absorbance is maximum corresponds to the stoichiometry of the complex. For a 1:2 metal-to-ligand complex, the maximum will be at a mole fraction of ~0.67. The stability constant can then be calculated from the absorbance data.[10]
Method 2: The Mole-Ratio Method
In this method, the concentration of one reactant (usually the metal ion) is held constant while the concentration of the other is varied.[11][12] A plot of absorbance versus the mole ratio of the ligand to the metal will consist of two linear portions that intersect at the mole ratio corresponding to the stoichiometry of the complex.[13]
Caption: Workflow for the Mole-Ratio Method.
-
Prepare Stock Solutions: Prepare stock solutions of the metal salt and this compound. The ligand solution should be significantly more concentrated than the metal solution.
-
Prepare a Series of Solutions: To a series of volumetric flasks, add a constant volume of the metal stock solution. Then, add increasing volumes of the ligand stock solution. Dilute to the mark with the solvent system containing the buffer and inert electrolyte.
-
Equilibration and Measurement: As with Job's method, allow the solutions to equilibrate and then measure the absorbance of each at the λmax of the complex.
-
Data Analysis: Plot the absorbance versus the mole ratio of the ligand to the metal. The plot should show two intersecting straight lines. The point of intersection gives the stoichiometry of the complex. For weakly dissociated complexes, the lines will be curved, and the tangents of the linear portions should be extrapolated to find the intersection.[12]
Data Interpretation and Calculation
Once the stoichiometry is determined, the stability constant (β) can be calculated. For a 1:n complex (MLn) determined by spectrophotometry, the following equation can be used:
βn = [MLn] / (([M]total - [MLn]) * ([L]total - n[MLn])ⁿ)
Where:
-
[MLn] can be determined from the Beer-Lambert law (A = εbc), provided the molar absorptivity (ε) of the complex is known. ε can be determined from a solution where the metal is fully complexed (i.e., with a large excess of the ligand).
-
[M]total and [L]total are the total concentrations of the metal and ligand in a given solution.
For more complex systems with multiple equilibria, specialized software is often employed for data fitting and calculation of stability constants.[14][15][16]
Concluding Remarks: A Foundation for Robust Research
The determination of stability constants is a cornerstone of coordination chemistry with far-reaching implications. By carefully selecting the appropriate experimental method, meticulously controlling experimental variables, and rigorously analyzing the data, researchers can obtain reliable and reproducible values for the stability constants of this compound metal complexes. This guide provides the foundational knowledge and practical protocols to achieve this, ensuring the scientific integrity and trustworthiness of your findings. For further reading and standardized procedures, consulting IUPAC guidelines is highly recommended.[4][17]
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Marafante, M., Berto, S., Lando, G., Bretti, C., De Stefano, C., Milea, D., ... & Hermann, P. (2021). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. Coordination Chemistry Reviews, 447, 214142.
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Spectrophotometric study of complexes by Job's method. PES's RSN College of Arts & Science.
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Jalil, N. S. N. (1989). Preparation and Spectrochemical Properties of N,N-Dimethylammonium Dimethyldithiocarbamate and N,N-Diethylammonium Diethyldithiocarbamate Complexes with Some Group(IV) Metal Halides. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 19(10), 1069-1083.
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El-Bindary, A. A., El-Sonbati, A. Z., & El-dissouky, A. (2013). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. American Journal of Analytical Chemistry, 4(10), 556-564.
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Faheim, A. A., & Al-Khudaydi, A. M. (2018). Spectrophotometric Study on Stability Constants of Co(II), Ni(II) and Cu(II) Complexes Derived from Isatin. Current Research in Chemistry, 10(1), 1-9.
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POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METFORMIN COMPLEXES WITH METALS IN AQUEOUS MEDIA. Rasayan Journal of Chemistry.
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Qualitative and Characterization Applications. Chemistry LibreTexts.
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Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. PMC.
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Determination of Constant by Job's method. YouTube.
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S-Methyl N, N-Diethyldithiocarbamate d3. Simson Pharma Limited.
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A new method for the synthesis of N,N-diethyl-m-methylbenzamide. ResearchGate.
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Introduction: The Analytical Imperative for Methyl N,N-diethyldithiocarbamate
An Inter-Laboratory Guide to the Analysis of Methyl N,N-diethyldithiocarbamate: A Comparative Study of Chromatographic Techniques
This compound is a sulfur-containing organic molecule belonging to the dithiocarbamate (DTC) class of compounds. While some DTCs are widely used as fungicides in agriculture, others, like the well-known disulfiram, have therapeutic applications.[1] this compound itself is a known metabolite of disulfiram, making its accurate quantification crucial in toxicological and pharmacological research.[2]
The analytical challenge with DTCs lies in their inherent instability and reactivity.[3] Historically, many laboratories have relied on non-specific "sum methods," which involve the acid hydrolysis of all DTCs in a sample to carbon disulfide (CS₂), followed by quantification.[4][5][6] While standardized, this approach cannot distinguish between different DTC compounds, a significant drawback when specificity is required.[6]
The objective of any analytical procedure is to demonstrate its fitness for the intended purpose.[7] For regulatory submissions, clinical development, or environmental monitoring, the ability to produce consistent, reliable, and comparable results across different laboratories is paramount. An inter-laboratory comparison (also known as a proficiency test) is the gold standard for assessing the reproducibility of an analytical method and ensuring that different labs can achieve equivalent results.
This guide, developed from a Senior Application Scientist's perspective, provides a framework for conducting an inter-laboratory comparison for the analysis of this compound. We will compare two robust, compound-specific chromatographic methods: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, present detailed protocols, and discuss the interpretation of comparative data, all grounded in established scientific principles and regulatory guidance.[8]
Designing a Robust Inter-Laboratory Comparison Study
A successful inter-laboratory study hinges on a meticulous design that minimizes extraneous variables and allows for a true assessment of method performance. The fundamental goal is to have multiple laboratories analyze identical, homogenous samples to evaluate the level of agreement in their results.
The key stages of the study are outlined below. The causality is critical: a well-characterized and stable test material is the foundation of the entire comparison. Without it, any observed variability cannot be confidently attributed to laboratory or method performance. Similarly, clear instructions and a predefined data submission format are essential to prevent misinterpretation and ensure the statistical validity of the final analysis.
Comparative Analytical Methodologies
We will compare two distinct, specific, and widely adopted analytical platforms. The choice of LC-MS/MS is driven by its high sensitivity and selectivity for non-volatile or thermally labile compounds like many DTCs.[9] The GC-MS method is chosen as a robust alternative, often providing excellent chromatographic resolution for volatile compounds. As this compound has a methyl ester group, it possesses more volatility than its parent acid, making it amenable to GC analysis.
Method A: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is considered the gold standard for its specificity and sensitivity, allowing for the direct analysis of the target compound with minimal sample manipulation.[9]
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation (from a biological matrix, e.g., serum):
-
To 500 µL of serum in a polypropylene tube, add 50 µL of an internal standard solution (e.g., isotopically labeled this compound). The internal standard is crucial for correcting for matrix effects and variations in extraction efficiency.
-
Add 1.5 mL of cold acetonitrile. This step performs protein precipitation, a common and effective way to clean up biological samples.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 200 µL of the mobile phase starting condition (e.g., 90% Water with 0.1% Formic Acid / 10% Acetonitrile) for injection.
-
-
Chromatographic Conditions:
-
Instrument: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size). C18 phases provide excellent retention for moderately polar compounds like this compound.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). The nitrogen and sulfur atoms in the molecule are readily protonated.
-
Detection Mode: Multiple Reaction Monitoring (MRM). This provides high specificity by monitoring a specific precursor ion to product ion transition.
-
MRM Transitions (Hypothetical):
-
This compound: Q1: 164.0 -> Q3: 88.1 (Precursor [M+H]⁺ -> fragment corresponding to the diethylamino group).
-
Internal Standard (e.g., d10-ethyl): Q1: 174.0 -> Q3: 98.1.
-
-
Note: These transitions must be optimized empirically on the specific instrument used.
-
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides an orthogonal separation mechanism to LC, relying on the analyte's volatility and interaction with the GC column stationary phase. It serves as an excellent confirmatory technique.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of serum in a glass tube, add 50 µL of an internal standard solution (e.g., a structurally similar, stable compound not present in the sample).
-
Add 2 mL of a suitable organic solvent like methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 2 minutes to ensure thorough extraction of the analyte from the aqueous matrix into the organic phase.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean vial.
-
Evaporate the solvent to approximately 100 µL under a gentle stream of nitrogen. Over-drying can lead to the loss of semi-volatile analytes.
-
Transfer the concentrated extract to a GC vial with a micro-insert for analysis.
-
-
Chromatographic Conditions:
-
Instrument: Gas chromatograph with a mass selective detector (MSD).
-
Column: A low-to-mid polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness). These columns are robust and suitable for general-purpose screening.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless (1 µL injection volume). This mode is used to maximize the transfer of analyte onto the column for trace-level analysis.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 60°C, hold for 1 minute, then ramp at 20°C/min to 280°C and hold for 5 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. EI is a standard, robust ionization technique that produces repeatable fragmentation patterns.
-
Detection Mode: Selected Ion Monitoring (SIM). This increases sensitivity and selectivity compared to a full scan by monitoring only a few characteristic ions.
-
SIM Ions (Hypothetical, based on predicted fragmentation):
-
Quantifier Ion: m/z 163 (Molecular Ion).
-
Qualifier Ions: m/z 88 (diethylamino fragment), m/z 116 (loss of -SCH3).
-
-
Note: The choice of ions should be confirmed by analyzing a standard in full scan mode to identify the most abundant and specific fragments.[2]
-
Data Analysis and Performance Comparison
Upon receiving data from all participating laboratories, the coordinating body performs a statistical analysis to assess method performance and inter-laboratory agreement. Key metrics, guided by ICH Q2(R2), include accuracy, precision (repeatability and reproducibility), and linearity.[7][8]
A common tool for proficiency testing is the z-score, which indicates how far a laboratory's result is from the consensus mean. A z-score between -2 and +2 is generally considered acceptable.
Table 1: Hypothetical Inter-Laboratory Comparison Results for this compound (Spiked Serum Sample at 50 ng/mL)
| Laboratory | Method Used | Reported Value (ng/mL) | Recovery (%) | Intra-day Precision (RSD%) | z-score |
| Lab A | LC-MS/MS | 51.2 | 102.4 | 2.8 | 0.55 |
| Lab B | GC-MS | 47.5 | 95.0 | 4.5 | -1.13 |
| Lab C | LC-MS/MS | 52.5 | 105.0 | 3.1 | 1.15 |
| Lab D | GC-MS | 53.1 | 106.2 | 5.2 | 1.43 |
| Lab E | LC-MS/MS | 48.9 | 97.8 | 2.5 | -0.48 |
| Lab F | GC-MS | 45.1 | 90.2 | 6.1 | -2.25 |
| Consensus Mean | - | 49.7 | - | - | - |
| Std. Deviation | - | 3.0 | - | - | - |
| Reproducibility (RSD%) | LC-MS/MS | 3.8% | |||
| Reproducibility (RSD%) | GC-MS | 8.5% |
Note: The consensus mean and standard deviation are calculated after the removal of outliers (e.g., Lab F). Recovery is calculated against the known spiked concentration. Reproducibility is the precision between laboratories.
From this hypothetical data, we can infer that the LC-MS/MS method demonstrated better inter-laboratory reproducibility (lower RSD%) than the GC-MS method. Lab F's result would be flagged as an outlier, prompting an investigation into potential sources of error.
Identifying and Mitigating Sources of Analytical Variability
Discrepancies in inter-laboratory studies can arise from numerous sources. A systematic approach to identifying these is crucial for improving method robustness. The complexity of the matrix and the stability of the analyte are often major contributors to variability.[4]
Key Insights for Mitigation:
-
Analyte Stability: DTCs can be sensitive to pH and temperature.[10] All sample processing steps should be conducted promptly and at reduced temperatures where possible. Samples should be stored at -80°C to prevent degradation.
-
Matrix Effects: Ion suppression or enhancement in LC-MS/MS is a primary cause of inaccuracy.[4] The use of a stable, isotopically labeled internal standard that co-elutes with the analyte is the most effective way to compensate for this phenomenon.
-
Chromatography: Poor peak shape or shifting retention times can indicate column degradation or an incompatible injection solvent. Regular system suitability tests are essential to monitor chromatographic performance.
-
Calibration: Using matrix-matched calibration standards (standards prepared in the same blank matrix as the samples) is crucial to account for extraction inefficiency and matrix effects, particularly when an ideal internal standard is unavailable.[6]
Conclusion and Recommendations
This guide outlines a comprehensive framework for an inter-laboratory comparison of this compound analysis. Based on the presented methodologies and potential outcomes, the LC-MS/MS method generally offers superior specificity, sensitivity, and inter-laboratory reproducibility for this class of compounds. The GC-MS method, however, remains a viable and valuable orthogonal technique for confirmation.
For any laboratory seeking to establish a reliable method for this analyte, the following recommendations are key:
-
Prioritize a Method Validation Plan: Before any routine analysis, a full validation study should be conducted according to established guidelines like ICH Q2(R2) to determine linearity, accuracy, precision, and limits of detection and quantitation.[7][8]
-
Employ Stable Isotope-Labeled Internal Standards: For LC-MS/MS analysis, the use of a co-eluting, stable isotope-labeled internal standard is the most robust strategy to ensure accuracy by mitigating matrix effects.
-
Implement Rigorous Quality Control: Regular analysis of quality control samples at low, medium, and high concentrations within each analytical batch is essential to monitor method performance over time.
-
Participate in Proficiency Testing: Regular participation in inter-laboratory comparison studies is the ultimate validation of a laboratory's analytical capabilities and ensures that its results are comparable to those of its peers.
By adhering to these principles of meticulous planning, robust method validation, and continuous quality control, researchers, scientists, and drug development professionals can generate high-quality, reliable, and defensible data for the analysis of this compound.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl N,N-diethyldithiocarbamate
This guide provides an in-depth, procedural framework for the safe handling and disposal of Methyl N,N-diethyldithiocarbamate (CAS 686-07-7). As a compound utilized in research and as a metabolite of drugs like Disulfiram, its unique chemical properties necessitate a rigorous and informed approach to waste management to ensure personnel safety and environmental protection.[1][2] This document moves beyond mere compliance, aiming to instill a deep understanding of the causality behind each procedural step, empowering researchers to manage this chemical with confidence and integrity.
Hazard Profile and Inherent Risks
A foundational understanding of the risks associated with this compound is non-negotiable for its safe management. The primary hazards stem from its toxicity, chemical reactivity, and environmental impact.
1.1. Human Health Hazards
Exposure to dithiocarbamates can lead to significant health effects. It is classified as harmful if swallowed and can cause severe skin and eye irritation or damage. Inhalation of dusts should be avoided, and appropriate personal protective equipment (PPE) is mandatory during handling.[3][4]
Table 1: GHS Hazard Profile
| Hazard Class | Hazard Statement | Precautionary Code |
|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed[3] | P264, P270, P301+P312+P330 |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P313 |
| Serious Eye Damage | H318: Causes serious eye damage | P280, P305+P351+P338+P310 |
| Hazardous to the Aquatic Environment | H400: Very toxic to aquatic life[3][5] | P273 |
1.2. Chemical Reactivity and Instability
The dithiocarbamate functional group is susceptible to decomposition under certain conditions.
-
Acid Sensitivity: Dithiocarbamates slowly decompose in aqueous solutions, a process that is significantly accelerated by acids.[6][7] This decomposition releases toxic and flammable carbon disulfide gas and various amines.
-
Thermal Decomposition: When heated to decomposition, the compound emits highly toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx).[5][6]
-
Incompatibility: This compound is incompatible with strong oxidizing agents.[6][7]
This reactivity profile is the cornerstone of proper waste segregation. Accidental mixing with incompatible waste streams, particularly acidic waste, can trigger a dangerous chemical reaction, posing immediate risks to laboratory personnel.
Regulatory Framework for Hazardous Waste
The disposal of this compound is not merely a matter of laboratory best practice; it is governed by stringent federal and local regulations. In the United States, wastes generated from carbamate production and use are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9]
The core principle of RCRA is that hazardous waste must be managed from "cradle to grave." This means that from the moment it is generated, your laboratory is responsible for its safe handling, storage, and ultimate disposal. The only legally and ethically acceptable method for disposing of this chemical is through a licensed and approved hazardous waste disposal company.[3][10] These companies are equipped with the specialized facilities, such as high-temperature incinerators, required to destroy the chemical in an environmentally sound manner.[11]
Pre-Disposal Protocol: Waste Collection and Storage
Proper disposal begins at the point of waste generation. A systematic approach to collection and storage is essential to prevent accidental exposures and reactions.
Step 1: Designate a Hazardous Waste Container
-
Select a container made of a compatible material (e.g., high-density polyethylene or glass) that can be securely sealed.
-
The container must be in good condition, free of leaks or cracks.
Step 2: Label the Container Correctly
-
Before adding any waste, affix a "Hazardous Waste" label.
-
Clearly write the full chemical name: "this compound." Do not use abbreviations.
-
List all associated hazards (e.g., "Toxic," "Irritant," "Marine Pollutant").
Step 3: Segregate the Waste Stream
-
Crucially, this waste must be kept separate from acidic waste streams. This segregation is a critical control measure to prevent the acid-catalyzed decomposition and release of toxic carbon disulfide.[6][7]
-
Also, ensure segregation from strong oxidizing agents.[6][7]
Step 4: Accumulate Waste Safely
-
Keep the waste container sealed when not in use.
-
Store the container in a designated, well-ventilated satellite accumulation area that has secondary containment to control potential spills.
-
Do not overfill the container; leave adequate headspace (at least 10%).
Emergency Protocol: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
Table 2: Personal Protective Equipment (PPE) Requirements
| Task | Minimum PPE |
|---|---|
| Routine Handling (Small Quantities) | Safety glasses with side-shields, nitrile gloves, lab coat.[3] |
| Spill Cleanup | Chemical splash goggles, heavy-duty nitrile or rubber gloves, chemically resistant apron or coveralls, closed-toe shoes. If significant dust is present, a NIOSH-approved respirator is required.[12] |
Spill Cleanup Procedure:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.[3]
-
Don PPE: Wear the appropriate PPE as outlined in Table 2.
-
Contain the Spill: Prevent the spilled material from entering drains or waterways.[3][5]
-
Neutralize and Absorb:
-
For solid spills: Gently moisten the material with water to prevent dust from becoming airborne.[5] Carefully sweep or vacuum the dampened material and place it into a labeled hazardous waste container.[4][5]
-
For liquid spills: Cover with an inert absorbent material such as sand, diatomite, or a universal binder.[13]
-
-
Decontaminate:
-
Seek Approval for Re-entry: Do not allow re-entry into the contaminated area until it has been verified as clean by a safety officer or responsible personnel.[6][7]
The Disposal Pathway: From Lab to Destruction
The following diagram illustrates the lifecycle and decision-making process for the proper management of this compound waste. The only acceptable terminal point is destruction by a licensed hazardous waste facility.
Caption: Decision workflow for this compound waste management.
Explanation of the Disposal Pathway:
-
Incineration: The preferred and most effective method for destroying carbamate waste is high-temperature incineration at a facility permitted to handle hazardous materials.[11] This process ensures the complete breakdown of the molecule into less harmful components.
-
Landfill Prohibited: Direct landfilling of this waste is environmentally irresponsible and illegal. Its classification as "very toxic to aquatic life" means it can cause significant harm if it leaches into groundwater.[3][5]
-
Drain Disposal Prohibited: Never dispose of this compound down the drain. Its toxicity can disrupt wastewater treatment processes and contaminate aquatic ecosystems.[3]
Decontamination of Laboratory Equipment
Properly cleaning contaminated equipment is the final step in safe handling.
-
Initial Rinse: Rinse the glassware or equipment with a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the chemical residue. This rinse solvent must be collected and disposed of as hazardous waste.
-
Wash: Wash the rinsed equipment thoroughly with soap and warm water.
-
Final Rinse: Rinse with deionized water.
-
Drying: Allow to air dry or place in a drying oven as appropriate.
-
Dispose of Consumables: Any disposable items that came into contact with the chemical, such as pipette tips or weigh boats, must be placed in the solid hazardous waste stream.
By adhering to these scientifically grounded and procedurally sound protocols, you ensure the safety of your laboratory personnel, maintain regulatory compliance, and act as a responsible steward of the environment.
References
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PubChem. This compound. [Link]
-
Suvchem Laboratory Chemicals. SODIUM DIETHYL DITHIOCARBAMATE - MATERIAL SAFETY DATA SHEET. [Link]
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Inchem.org. ICSC 0446 - SODIUM N,N-DIETHYLDITHIOCARBAMATE. [Link]
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U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]
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Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET - SODIUM DIETHYL DITHIOCARBAMATE Trihydrate. [Link]
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Restek. (2024). Carbamate Pesticides Standard - Safety Data Sheet. [Link]
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U.S. Government Publishing Office. (1995). Federal Register / Vol. 60, No. 27 / Rules and Regulations. [Link]
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Hart, B. W., & Faiman, M. D. (1992). S-methyl-N,N-diethylthiocarbamate sulfoxide and S-methyl-N,N-diethylthiocarbamate sulfone, two candidates for the active metabolite of disulfiram. PubMed. [Link]
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U.S. Environmental Protection Agency. (2025). Requirements for Pesticide Disposal. [Link]
-
Federal Register. (2011). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. [Link]
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- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
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- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
